6-Nitrochroman-4-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-nitro-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-8-3-4-14-9-2-1-6(10(12)13)5-7(8)9/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAWMWVXZMQZLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70411644 | |
| Record name | 6-nitrochroman-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70411644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68043-53-8 | |
| Record name | 6-nitrochroman-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70411644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 68043-53-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 6-Nitrochroman-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 6-nitrochroman-4-one, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. This document details the experimental protocol for its preparation via electrophilic nitration and outlines its key characterization data, including predicted Nuclear Magnetic Resonance (NMR) shifts, Infrared (IR) absorption bands, and Mass Spectrometry (MS) fragmentation patterns.
Synthesis of this compound
The primary route for the synthesis of this compound is the direct nitration of the parent compound, 4-chromanone. This electrophilic aromatic substitution reaction is regioselective, with the nitro group predominantly directed to the 6-position due to the activating and directing effects of the ether oxygen atom in the chromanone ring system.
Experimental Protocol: Direct Nitration of 4-Chromanone
This protocol is adapted from established procedures for the nitration of aromatic compounds and related heterocyclic systems.
Materials:
-
4-Chromanone
-
Potassium nitrate (KNO₃)
-
Concentrated sulfuric acid (H₂SO₄, 98%)
-
Ice
-
Distilled water
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0°C, slowly add 4-chromanone to concentrated sulfuric acid. Stir the mixture until the 4-chromanone is completely dissolved.
-
While maintaining the temperature at 0°C, add potassium nitrate portion-wise to the reaction mixture over a period of approximately 20 minutes.
-
After the addition is complete, continue stirring the reaction mixture at 0°C for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring. This will precipitate the crude product.
-
Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold distilled water until the washings are neutral.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield this compound as a solid. Alternatively, the product can be extracted from the aqueous mixture with ethyl acetate. The combined organic layers are then washed with water and brine, dried over anhydrous magnesium sulfate or sodium sulfate, and the solvent is removed under reduced pressure.
-
The final product should be dried under vacuum. A yield of approximately 81% can be expected for the 6-nitro isomer.
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques. The following tables summarize the expected quantitative data.
Table 1: Predicted ¹H NMR Spectral Data
The predicted ¹H NMR chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The expected multiplicities are singlet (s), doublet (d), and doublet of doublets (dd).
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-2 | ~ 4.6 | t | ~ 6.5 |
| H-3 | ~ 2.9 | t | ~ 6.5 |
| H-5 | ~ 8.8 | d | ~ 2.5 |
| H-7 | ~ 8.3 | dd | ~ 8.8, 2.5 |
| H-8 | ~ 7.2 | d | ~ 8.8 |
Table 2: Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts (δ) are reported in ppm relative to TMS.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2 | ~ 68 |
| C-3 | ~ 38 |
| C-4 | ~ 189 |
| C-4a | ~ 121 |
| C-5 | ~ 125 |
| C-6 | ~ 144 |
| C-7 | ~ 128 |
| C-8 | ~ 118 |
| C-8a | ~ 164 |
Table 3: Key Infrared (IR) Absorption Bands
The following table lists the characteristic IR absorption bands for the key functional groups present in this compound.
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (ketone) | Stretch | ~ 1680-1700 | Strong |
| NO₂ (nitro) | Asymmetric Stretch | ~ 1520-1560 | Strong |
| NO₂ (nitro) | Symmetric Stretch | ~ 1340-1380 | Strong |
| C-O-C (ether) | Asymmetric Stretch | ~ 1200-1280 | Strong |
| C-H (aromatic) | Stretch | ~ 3000-3100 | Medium |
| C-H (aliphatic) | Stretch | ~ 2850-3000 | Medium |
Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data
The expected mass-to-charge ratios (m/z) for the molecular ion and major fragments in the electron ionization (EI) mass spectrum of this compound are listed below.
| m/z | Proposed Fragment Ion |
| 193 | [M]⁺ (Molecular Ion) |
| 165 | [M - CO]⁺ |
| 147 | [M - NO₂]⁺ |
| 119 | [M - NO₂ - CO]⁺ |
| 91 | [C₇H₇]⁺ |
Visualizations
The following diagrams illustrate the synthesis pathway and a general workflow for the synthesis and characterization of this compound.
6-Nitrochroman-4-one CAS number and molecular structure
An In-depth Examination of the Synthesis, Properties, and Applications of a Versatile Synthetic Intermediate
This technical guide provides a detailed overview of 6-Nitrochroman-4-one (CAS No. 68043-53-8), a key heterocyclic compound with significant applications in organic synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a thorough summary of its chemical identity, synthesis protocols, physicochemical properties, and potential applications.
Chemical Identity and Molecular Structure
This compound is a derivative of chroman-4-one, featuring a nitro group substituted at the 6-position of the aromatic ring. The chroman-4-one scaffold is a privileged structure in medicinal chemistry, known for imparting a rigid, bicyclic framework that is a building block for a diverse range of biologically active compounds, including flavonoids and isoflavonoids.[1][2] The introduction of a nitro group, a potent electron-withdrawing substituent, significantly influences the molecule's physicochemical and biological properties, making it a valuable intermediate for further chemical modifications.[1]
Below is a summary of the key identifiers for this compound.
| Identifier | Value |
| CAS Number | 68043-53-8[3] |
| Molecular Formula | C₉H₇NO₄[3] |
| Molecular Weight | 193.16 g/mol |
| IUPAC Name | 6-Nitro-2,3-dihydro-4H-chromen-4-one |
| SMILES | O=C1CCOC2=C1C=C(--INVALID-LINK--=O)C=C2 |
| MDL Number | MFCD04038185[3] |
The molecular structure of this compound is depicted below:
Caption: 2D Molecular Structure of this compound.
Synthesis of this compound
The primary synthetic route to this compound is through the electrophilic nitration of the parent compound, chroman-4-one.[1] An alternative, though less common, method involves the cyclization of a precursor that already contains the nitro group.[1]
Experimental Protocol: Nitration of Chroman-4-one
This protocol is adapted from the synthesis of the structurally similar 6-Nitro-2,2-dimethylchroman-4-one and represents a general procedure for the nitration of the chroman-4-one core.[4]
Materials:
-
Chroman-4-one
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add chroman-4-one portionwise to concentrated sulfuric acid at 0-5 °C.
-
Prepare the nitrating mixture by carefully adding concentrated nitric acid dropwise to a separate flask containing concentrated sulfuric acid, also maintained at 0-5 °C.
-
Add the nitrating mixture dropwise to the solution of chroman-4-one over a period of 20-30 minutes, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.
-
Carefully pour the reaction mixture into a beaker containing crushed ice and water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Caption: General workflow for the synthesis of this compound.
Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical and predicted spectroscopic data for this compound. The spectroscopic data is predicted based on the analysis of structurally related compounds, such as 6-Nitrothiochroman-4-one and other substituted chromanones, due to the limited availability of experimentally derived spectra in public databases.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₇NO₄ |
| Molecular Weight | 193.16 g/mol |
| Appearance | Expected to be a solid at room temperature |
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.9 | d | 1H | H-5 |
| ~8.2 | dd | 1H | H-7 |
| ~7.4 | d | 1H | H-8 |
| ~4.6 | t | 2H | H-2 |
| ~2.9 | t | 2H | H-3 |
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~192 | C-4 (C=O) |
| ~151 | C-8a |
| ~145 | C-6 |
| ~131 | C-5 |
| ~129 | C-4a |
| ~127 | C-7 |
| ~124 | C-8 |
| ~67 | C-2 |
| ~38 | C-3 |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1680 | Strong | C=O stretch (ketone) |
| ~1530 | Strong | Asymmetric N-O stretch (nitro group) |
| ~1350 | Strong | Symmetric N-O stretch (nitro group) |
| ~1600, ~1470 | Medium-Strong | Aromatic C=C stretch |
| ~1250 | Strong | Aryl-O stretch |
Table 5: Predicted Mass Spectrometry (MS) Fragmentation
| m/z | Relative Intensity | Assignment |
| 193 | Moderate | [M]⁺ (Molecular Ion) |
| 163 | High | [M - NO]⁺ |
| 147 | High | [M - NO₂]⁺ |
| 121 | High | [C₈H₉O]⁺ (from Retro-Diels-Alder fragmentation) |
Applications and Biological Significance
This compound is a versatile building block in organic synthesis, primarily serving as a precursor for a wide range of more complex chroman derivatives.[1][5]
4.1. Synthetic Intermediate
The presence of the nitro group and the ketone functionality provides two reactive sites for further chemical transformations.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, yielding 6-aminochroman-4-one. This amino group can then be further derivatized, for example, through acylation or diazotization reactions, to introduce a variety of functional groups.
-
Reactions at the Carbonyl Group: The ketone at the 4-position can undergo various reactions, such as reduction to an alcohol, reductive amination, or reaction with organometallic reagents to introduce new carbon-carbon bonds.
Caption: this compound as a versatile synthetic intermediate.
4.2. Materials Science and Photochemistry
The photochemical properties of this compound are being investigated for applications in materials science.[5] The interaction of the nitro group with light can be harnessed to develop novel light-responsive materials and advanced polymers with unique optical characteristics.[5]
4.3. Drug Development and Medicinal Chemistry
While this compound itself is not typically the final active pharmaceutical ingredient, the chroman-4-one scaffold is a well-established "privileged structure" in drug discovery.[2] Derivatives of chroman-4-one have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[2][6][7]
The nitro group is also a recognized pharmacophore that can significantly influence a molecule's interaction with biological targets.[1] Therefore, this compound serves as a crucial starting material for the synthesis of new chemical entities with potential therapeutic applications. Its derivatives are often screened in biological assays to identify lead compounds for various diseases.
Conclusion
This compound is a valuable and versatile heterocyclic compound with a well-defined chemical identity and established synthetic routes. Its utility as a synthetic intermediate is paramount, providing access to a wide array of substituted chroman derivatives. The chroman-4-one core, coupled with the reactive nitro group, makes this molecule a cornerstone for research in medicinal chemistry, materials science, and organic synthesis. This guide has provided a comprehensive overview of its key technical aspects to support and facilitate further research and development in these fields.
References
- 1. This compound | 68043-53-8 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. keyorganics.net [keyorganics.net]
- 4. prepchem.com [prepchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]
- 7. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
biological activity of 6-Nitrochroman-4-one derivatives
An In-depth Technical Guide on the Biological Activity of 6-Nitrochroman-4-one Derivatives
Introduction
The chroman-4-one scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Structurally, it consists of a benzene ring fused to a dihydropyran ring. This framework is distinguished from the related chromones by the absence of a C2-C3 double bond, which leads to significant differences in biological profiles.[1][2]
The introduction of a nitro (-NO₂) group, a potent electron-withdrawing substituent, into the chroman-4-one skeleton can profoundly influence the molecule's physicochemical and biological properties.[2][3] The nitro group can enhance the electrophilic nature of the aromatic ring and act as a key pharmacophore, contributing to the molecule's ability to interact with biological targets through mechanisms like hydrogen bonding.[2][4] This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound and its derivatives, targeting researchers, scientists, and drug development professionals.
Synthesis of this compound
This compound is primarily utilized as a key synthetic intermediate for the development of more complex chroman derivatives.[2] The most common synthetic strategies involve the direct nitration of the chroman-4-one precursor or begin with a nitrated starting material.
A prevalent method involves the reaction of p-nitrophenol with acrylic acid in the presence of a dehydrating agent like anhydrous hydrogen fluoride or a similar catalyst system.[2] This process facilitates an intramolecular Friedel-Crafts acylation to form the heterocyclic ring. Another approach is the direct nitration of chroman-4-one using a nitrating mixture, such as nitric acid in concentrated sulfuric acid, at controlled low temperatures to selectively introduce the nitro group at the 6-position.[2]
Caption: General synthesis pathway for this compound.
Biological Activities
Derivatives of the chroman-4-one scaffold are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[1][5][6] The presence of the 6-nitro group often modulates this activity.
Antimicrobial Activity
Nitroaromatic compounds are well-established antimicrobial agents.[3][4] Their mechanism often involves the reduction of the nitro group within microbial cells to produce toxic radical species that damage DNA and other critical biomolecules.[3] While specific data for this compound is limited, related chroman-4-one derivatives have demonstrated notable antibacterial and antifungal properties.[5] The introduction of a nitro group is generally expected to enhance such activities.[3][4]
Table 1: Antimicrobial Activity of Selected Chroman-4-one Derivatives
| Compound | Test Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| 7-Hydroxychroman-4-one | Staphylococcus epidermidis | 128 | [5] |
| 7-Hydroxychroman-4-one | Pseudomonas aeruginosa | 128 | [5] |
| 7-Hydroxychroman-4-one | Candida albicans | 64 | [5] |
| 7-Hydroxychroman-4-one | Candida tropicalis | 256 | [5] |
| 7-Methoxychroman-4-one | Staphylococcus epidermidis | 128 | [5] |
| 7-Methoxychroman-4-one | Pseudomonas aeruginosa | 128 | [5] |
| 7-Methoxychroman-4-one | Candida albicans | 64 | [5] |
| 7-Methoxychroman-4-one | Candida tropicalis | 64 |[5] |
Anticancer Activity
Chroman-4-one derivatives have emerged as promising scaffolds for the development of anticancer agents.[1][6] The cytotoxic effects of these compounds have been evaluated against various human tumor cell lines. For instance, certain thiochroman-4-one derivatives, which are structurally similar to chroman-4-ones, have shown significant anticancer activity in the National Cancer Institute (NCI) sixty-cell line screen.[6] The 6-nitro substituent can enhance this activity by participating in bioreductive activation in hypoxic tumor environments or by altering the electronic properties of the molecule to favor interaction with anticancer targets.[7][8]
Table 2: Anticancer Activity of Selected Chroman-4-one and Related Derivatives
| Compound Type | Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|
| 2-Methyl-6-ferrocenylpyrimidin-4(3H)-one | MCF-7 (Breast) | IC50 | 17 ± 1 µM | [9] |
| 6-Nitro-4-substituted quinazoline | HCT-116 (Colon) | IC50 | (Varies) | [7] |
| 6-Nitro-4-substituted quinazoline | A549 (Lung) | IC50 | (Varies) | [7] |
| Thiochromanone Derivative | NCI-60 Panel | GI50 | (Varies) |[6] |
Enzyme Inhibition
The chroman-4-one skeleton is a versatile template for designing enzyme inhibitors.[1] Derivatives have shown inhibitory activity against a range of enzymes implicated in various diseases.
-
Pteridine Reductase 1 (PTR1): Certain chroman-4-one analogues are inhibitors of PTR1 in parasites like Trypanosoma brucei and Leishmania, making them potential anti-parasitic drug candidates.[10]
-
Carbonic Anhydrase-II: A 6-nitro-substituted coumarin derivative, which shares a similar bicyclic core, was found to inhibit carbonic anhydrase-II with an IC50 value of 263 ± 0.3 µM.[11]
-
Sirtuin 2 (SIRT2): Some chroman-4-one derivatives are selective inhibitors of SIRT2, an enzyme involved in cell cycle regulation and tumorigenesis, highlighting a potential mechanism for their anticancer effects.[1][12]
Table 3: Enzyme Inhibitory Activity of Selected Chroman-4-one and Related Derivatives
| Compound | Target Enzyme | Activity Metric | Value (µM) | Reference |
|---|---|---|---|---|
| Flavanone 1 | T. brucei PTR1 | IC50 | 31 | [10] |
| Flavanone 2 | L. major PTR1 | IC50 | 35 | [10] |
| Flavanone 3 | L. major PTR1 | IC50 | 36 | [10] |
| (Z)-3-(4-Nitrobenzylidene)-6-nitro-3H-chromene-2,4-dione | Carbonic Anhydrase-II | IC50 | 263 ± 0.3 |[11] |
Mechanisms of Action
The biological activities of this compound derivatives can be attributed to several molecular mechanisms.
Antifungal Mechanism of Action
In fungi such as Candida albicans, chroman-4-ones are proposed to exert their effect by targeting key proteins essential for virulence and survival.[12] Molecular modeling studies suggest potential inhibition of HOG1 kinase, a critical component of the high osmolarity glycerol (HOG) signaling pathway, and Fructose-bisphosphate aldolase (FBA1), a key enzyme in glycolysis.[12] Disruption of these pathways impairs the fungus's ability to respond to osmotic stress and generate energy.
Caption: Proposed antifungal mechanism of chroman-4-one derivatives.
Anticancer Mechanism via SIRT2 Inhibition
A significant mechanism for the anticancer activity of some chroman-4-one derivatives is the selective inhibition of Sirtuin 2 (SIRT2).[1][12] SIRT2 is a deacetylase enzyme that targets non-histone proteins, including α-tubulin. Inhibition of SIRT2 leads to the hyperacetylation of α-tubulin, which disrupts microtubule dynamics. This interference with the cytoskeleton can induce cell cycle arrest, typically at the G2/M phase, and ultimately trigger apoptosis in cancer cells.
Caption: Anticancer mechanism via SIRT2 inhibition pathway.
Experimental Protocols
Synthesis of 4-hydroxy-6-nitrocoumarin derivatives (General Procedure)
This protocol describes a Knoevenagel condensation for synthesizing derivatives that share a structural similarity with 6-Nitrochroman-4-ones.[11]
-
Combine 4-hydroxy-6-nitrocoumarin (1.0 equivalent, 0.48 mmol) and a substituted aromatic aldehyde (1.0 equivalent, 0.48 mmol) in 15 mL of ethanol.
-
Reflux the reaction mixture for 20-30 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of dichloromethane:methanol (4:1).
-
Upon completion, the product precipitates out as a solid.
-
Filter the solid product and wash it three times with a saturated solution of sodium bisulfite to obtain the pure compound.
Antimicrobial Susceptibility Testing: Broth Microdilution Assay for MIC
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[1]
-
Preparation: Prepare a two-fold serial dilution of the this compound derivative in an appropriate broth medium (e.g., Mueller-Hinton for bacteria) directly in a 96-well microplate.
-
Inoculum: Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Incubation: Add the microbial inoculum to each well of the microplate. Include a positive control (microbes + broth, no compound) and a negative control (broth only).
-
Incubate: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Anticancer Activity: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[9]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.
Caption: Standard experimental workflow for an MTT cell viability assay.
Conclusion
This compound derivatives represent a promising class of compounds with significant potential in drug discovery. The presence of the nitro group on the versatile chroman-4-one scaffold provides a unique handle for modulating biological activity, leading to potent antimicrobial, anticancer, and enzyme-inhibiting properties. The mechanisms of action, including the disruption of microbial stress response pathways and the inhibition of key enzymes in cancer cell proliferation like SIRT2, highlight their potential as targeted therapeutic agents. Further synthesis and evaluation of novel derivatives, guided by the structure-activity relationships and mechanistic insights discussed herein, are warranted to develop clinically viable drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 68043-53-8 | Benchchem [benchchem.com]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]
- 6. New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and In Vitro Anticancer Activity of 6-Ferrocenylpyrimidin-4(3H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chroman-4-One Derivatives Targeting Pteridine Reductase 1 and Showing Anti-Parasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. benchchem.com [benchchem.com]
Potential Therapeutic Targets of 6-Nitrochroman-4-one: A Prospective Technical Guide
Disclaimer: This document provides a prospective analysis of the potential therapeutic targets of 6-Nitrochroman-4-one. Direct experimental evidence for the biological activity and therapeutic targets of this specific compound is limited in publicly available scientific literature. The information presented herein is largely based on studies of structurally related chroman-4-one derivatives and is intended to guide future research and drug discovery efforts.
Introduction
This compound is a heterocyclic compound featuring a chroman-4-one scaffold with a nitro group at the 6-position. The chroman-4-one core is a privileged structure in medicinal chemistry, found in a variety of naturally occurring and synthetic compounds with a broad spectrum of biological activities.[1] The introduction of a nitro group can significantly influence the physicochemical properties and biological activity of a molecule, often acting as a key pharmacophore.[2] While this compound is primarily recognized as a synthetic intermediate in the development of pharmaceuticals and fluorescent probes, its structural features suggest potential for direct therapeutic applications.[3][4]
This technical guide explores the potential therapeutic targets of this compound by examining the established biological activities and molecular targets of its structural analogs. The aim is to provide a foundation for researchers and drug development professionals to investigate the therapeutic potential of this compound.
Potential Therapeutic Areas and Molecular Targets
Based on the known activities of chroman-4-one derivatives, this compound may exhibit therapeutic potential in several areas, including oncology, infectious diseases, and neurodegenerative disorders. The following sections detail the potential molecular targets within these areas.
Sirtuin 2 (SIRT2) Inhibition: A Potential Target in Cancer and Neurodegenerative Diseases
Several chroman-4-one derivatives have been identified as potent and selective inhibitors of SIRT2, a class III histone deacetylase.[1] SIRT2 is implicated in various cellular processes, including cell cycle regulation and tumorigenesis, making it a promising target for cancer therapy.[1] Its role in neurodegenerative diseases is also an active area of research.
dot
Caption: Hypothetical inhibition of the SIRT2 pathway by this compound.
Pteridine Reductase 1 (PTR1) Inhibition: A Potential Anti-Parasitic Strategy
Certain analogs of chroman-4-one have demonstrated inhibitory activity against PTR1 in parasitic protozoa such as Trypanosoma brucei and Leishmania.[1] PTR1 is a key enzyme in the folate biosynthesis pathway of these parasites, which is essential for their survival. Inhibition of PTR1 presents a potential strategy for the development of new anti-parasitic drugs.
dot
Caption: Conceptual pathway for PTR1 inhibition by this compound.
HOG1 Kinase and Fructose-bisphosphate Aldolase (FBA1) Inhibition: A Potential Antifungal Approach
In the context of antifungal activity, some chroman-4-ones are suggested to target the HOG1 kinase and FBA1 proteins in Candida albicans.[1] HOG1 is a key component of the high osmolarity glycerol (HOG) signaling pathway, crucial for the fungus's response to osmotic stress. FBA1 is a vital enzyme in glycolysis. Targeting these proteins could represent a viable antifungal strategy.
dot
Caption: Potential inhibition of HOG1 and FBA1 in C. albicans.
Quantitative Data on Chroman-4-one Derivatives
While specific quantitative data for this compound is not available, the following table summarizes the reported biological activities of various chroman-4-one derivatives to provide a reference for potential efficacy.
| Compound Class | Target Organism/Cell Line | Biological Activity | Measured Potency (Example) | Reference |
| Chroman-4-one derivatives | Candida species | Antifungal | MIC: 64 µg/mL | [5] |
| Thiochroman-4-one derivatives | Leishmania panamensis | Antileishmanial | EC50 < 10 µM | [6][7] |
| Pyrazole derivatives of thiochroman-4-one | Bacillus subtilis | Antibacterial | Effective inhibitor of growth | [7] |
| Substituted chroman-4-ones | Human SIRT1, SIRT2, SIRT3 | Enzyme Inhibition | - | [1] |
Hypothetical Experimental Protocols for Target Validation
To investigate the potential therapeutic targets of this compound, the following experimental workflows are proposed.
Workflow for Screening Therapeutic Potential
dot
Caption: A conceptual workflow for evaluating the therapeutic potential of this compound.
SIRT2 Inhibition Assay
-
Objective: To determine the in vitro inhibitory activity of this compound against human SIRT2.
-
Principle: A fluorogenic assay is used to measure the deacetylase activity of SIRT2. The assay utilizes a substrate that becomes fluorescent upon deacetylation.
-
Methodology:
-
Recombinant human SIRT2 enzyme is incubated with a fluorogenic acetylated peptide substrate and NAD+.
-
This compound is added at various concentrations.
-
The reaction is initiated and incubated at 37°C.
-
A developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.
-
Fluorescence is measured using a microplate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.[1]
-
Antifungal Susceptibility Testing
-
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against pathogenic fungi (e.g., Candida albicans).
-
Principle: A microbroth dilution method is used to determine the lowest concentration of the compound that inhibits visible fungal growth.
-
Methodology:
-
A standardized inoculum of the fungal strain is prepared.
-
Serial dilutions of this compound are prepared in a 96-well microplate containing appropriate growth medium.
-
The fungal inoculum is added to each well.
-
The microplate is incubated at an appropriate temperature and duration.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[5]
-
Anti-parasitic Activity Assay
-
Objective: To evaluate the in vitro activity of this compound against intracellular amastigotes of Leishmania.
-
Methodology:
-
Macrophages are infected with Leishmania promastigotes, which differentiate into amastigotes.
-
Infected macrophages are treated with various concentrations of this compound.
-
After an incubation period, the cells are fixed and stained.
-
The number of amastigotes per macrophage is determined by microscopy.
-
The EC50 value (the concentration that reduces the number of amastigotes by 50%) is calculated.
-
Conclusion and Future Directions
While this compound is currently established as a valuable synthetic intermediate, its chroman-4-one core structure, combined with the presence of a nitro group, suggests a potential for direct therapeutic applications that warrants further investigation. The identified targets of related chroman-4-one derivatives, including SIRT2, PTR1, HOG1 kinase, and FBA1, provide a rational starting point for screening and mechanism-of-action studies.
Future research should focus on a systematic evaluation of this compound in a panel of in vitro biochemical and cell-based assays targeting cancer, parasitic, and fungal diseases. Positive hits from these initial screens would justify further investigation into its mechanism of action, selectivity, and potential for in vivo efficacy and safety. Such studies will be crucial in determining whether this compound can be repositioned from a chemical intermediate to a lead compound in drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 68043-53-8 | Benchchem [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. mdpi.com [mdpi.com]
- 6. Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Nitrochroman-4-one: An In-Depth Technical Guide on its Postulated Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental studies on the mechanism of action of 6-Nitrochroman-4-one are limited in publicly available scientific literature. This guide, therefore, presents a postulated mechanism of action based on the known biological activities of the chroman-4-one scaffold and the well-documented influence of the nitro functional group on pharmacodynamics and toxicology. The information herein is intended to serve as a foundational resource to guide future research and drug development efforts.
Executive Summary
This compound is a heterocyclic compound featuring the privileged chroman-4-one scaffold, a core structure in many biologically active molecules, including flavonoids and their derivatives.[1] The introduction of a nitro group at the 6-position is anticipated to significantly modulate its physicochemical and biological properties.[2] This guide explores the inferred mechanism of action of this compound, drawing parallels from studies on related chroman-4-one derivatives and other nitroaromatic compounds. The primary postulated mechanisms include anticancer, neuroprotective, and enzyme inhibitory activities. This document provides a comprehensive overview of these potential actions, supported by data from analogous compounds, detailed experimental protocols for relevant assays, and visual representations of key signaling pathways.
The Chroman-4-one Scaffold and the Influence of the Nitro Group
The chroman-4-one skeleton is a versatile platform in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1] The nitro group is a potent electron-withdrawing substituent that can profoundly alter a molecule's electronic properties, reactivity, and interaction with biological targets.[3] Its presence can enhance the electrophilicity of the aromatic ring, making it susceptible to nucleophilic attack, and it can participate in redox cycling, potentially leading to the generation of reactive oxygen species (ROS).[1][4] The in vivo reduction of the nitro group to a nitroso, hydroxylamino, or amino group can also lead to metabolites with distinct biological activities.[4]
Postulated Anticancer Mechanism of Action
The anticancer potential of this compound is inferred from studies on other nitroaromatic compounds and chroman-4-one derivatives which have demonstrated cytotoxic effects against various cancer cell lines.[5][6]
Induction of Apoptosis and Cell Cycle Arrest
Nitroaromatic compounds have been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[7][8] The proposed mechanism for this compound involves the generation of oxidative stress through the production of ROS, which can trigger the intrinsic apoptotic pathway.
A potential signaling pathway for the induction of apoptosis by this compound is depicted below.
Quantitative Data from Analogous Compounds
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
| 2-Methyl-6-ferrocenylpyrimidin-4(3H)-one | MCF-7 (Breast Cancer) | Cytotoxic | 17 ± 1 | [9] |
| 6-Nitro-4-substituted quinazoline derivative (6c) | A549 (Lung Cancer) | Cytotoxic | Not specified, but superior to gefitinib | [7] |
| Various Nitroaromatic Compounds | Various Human Cancer Cell Lines | Antiproliferative | < 8.5 | [5] |
| 3-[3/4-(2-aryl-2-oxoethoxy)arylidene]chroman/thiochroman-4-one derivatives | NCI-60 Cell Line Panel | Anticancer | GI50 values reported | [6] |
Experimental Protocols
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Methodology:
-
Cell Culture: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Objective: To quantify apoptosis and analyze cell cycle distribution in cancer cells treated with this compound.
Methodology:
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Staining for Apoptosis: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Staining for Cell Cycle: For cell cycle analysis, fix the cells in 70% ethanol and then stain with PI containing RNase.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. For apoptosis, quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis. For cell cycle, determine the percentage of cells in G0/G1, S, and G2/M phases.
Postulated Neuroprotective Mechanism of Action
The chroman core is present in neuroprotective agents like Trolox (a vitamin E analog).[10] The nitro group can have both neuroprotective and neurotoxic effects, largely dependent on the cellular redox environment.[11]
Antioxidant and Anti-inflammatory Effects
This compound may exert neuroprotective effects by scavenging free radicals and reducing oxidative stress, a key factor in neurodegenerative diseases.[12] Nitrone spin traps, which contain a nitrogen-oxygen functional group, are known to protect against oxidative stress.[13]
The potential workflow for assessing the neuroprotective effects of this compound is outlined below.
References
- 1. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 68043-53-8 | Benchchem [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,4-dinitrophenol induces G1 phase arrest and apoptosis in human pulmonary adenocarcinoma Calu-6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and In Vitro Anticancer Activity of 6-Ferrocenylpyrimidin-4(3H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biochem.du.ac.in [biochem.du.ac.in]
- 11. A redox-based mechanism for the neuroprotective and neurodestructive effects of nitric oxide and related nitroso-compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective properties of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of ROS-induced apoptosis in endothelial cells by nitrone spin traps via induction of phase II enzymes and suppression of mitochondria-dependent pro-apoptotic signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Analysis of 6-Nitrochroman-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 6-Nitrochroman-4-one, a versatile compound utilized in organic synthesis and with potential applications in materials science and the development of fluorescent probes.[1] Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of its chemical structure and known spectroscopic values for analogous compounds. It also outlines the standard experimental protocols required for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Chemical Structure
IUPAC Name: 6-nitro-2,3-dihydro-4H-chromen-4-one Molecular Formula: C₉H₇NO₄ Molecular Weight: 193.16 g/mol CAS Number: 68043-53-8[2]
Spectroscopic Data (Predicted)
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data for structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The electron-withdrawing nature of the nitro group and the carbonyl group will significantly influence the chemical shifts of the aromatic protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | ~8.5 | d | ~2.5 |
| H-7 | ~8.3 | dd | ~8.8, 2.5 |
| H-8 | ~7.2 | d | ~8.8 |
| H-2 (CH₂) | ~4.6 | t | ~6.5 |
| H-3 (CH₂) | ~2.9 | t | ~6.5 |
2.1.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will reflect the different chemical environments of the nine carbon atoms in the molecule. The carbonyl carbon is expected to be the most downfield signal.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~67 |
| C-3 | ~38 |
| C-4 (C=O) | ~188 |
| C-4a | ~120 |
| C-5 | ~128 |
| C-6 | ~145 |
| C-7 | ~124 |
| C-8 | ~118 |
| C-8a | ~162 |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorptions corresponding to the carbonyl and nitro functional groups.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3100-3000 | Medium |
| Aliphatic C-H stretch | 3000-2850 | Medium |
| C=O stretch (ketone) | 1700-1680 | Strong |
| Aromatic C=C stretch | 1600-1585, 1500-1400 | Medium |
| N-O stretch (nitro group) | 1550-1500, 1370-1330 | Strong |
| C-O stretch (ether) | 1280-1200 | Strong |
Mass Spectrometry (MS)
The mass spectrum, typically obtained using electrospray ionization (ESI), would be expected to show the molecular ion peak and characteristic fragmentation patterns.
| m/z Value | Assignment |
| 193.04 | [M]⁺ (Molecular Ion) |
| 194.04 | [M+H]⁺ (Protonated Molecule) |
| 216.03 | [M+Na]⁺ (Sodium Adduct) |
| Fragments | Loss of NO₂, CO, and other characteristic fragments |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or DMSO-d₆). The choice of solvent is critical and should be one in which the compound is fully soluble.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition:
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Key parameters to set include the number of scans, relaxation delay, and pulse width.
-
Acquire the ¹³C NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a greater number of scans will be necessary to achieve a good signal-to-noise ratio.[3] Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Sample (ATR): If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal.
-
Solid Sample (KBr Pellet): Alternatively, grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or clean ATR crystal.
-
Place the sample in the spectrometer.
-
Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer, commonly via direct infusion or coupled with a liquid chromatography (LC) system.
-
Use an appropriate ionization technique, such as Electrospray Ionization (ESI) in positive ion mode, to generate charged molecules.
-
Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and potential fragments. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
References
6-Nitrochroman-4-one: A Technical Guide to its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 6-Nitrochroman-4-one (CAS No. 68043-53-8), a key intermediate in organic synthesis with applications in the development of pharmaceuticals, agrochemicals, and dyes.[1] While specific experimental data for this compound is limited in publicly available literature, this document extrapolates expected solubility and stability characteristics based on its chemical structure and the known behavior of similar nitroaromatic and heterocyclic compounds. Furthermore, detailed, standardized experimental protocols are provided to enable researchers to generate precise data for their specific applications.
Core Compound Properties
| Property | Value | Reference |
| CAS Number | 68043-53-8 | [1] |
| Molecular Formula | C₉H₇NO₄ | [1] |
| Molecular Weight | 193.16 g/mol | [1] |
| Appearance | White or off-white solid | [1] |
| Melting Point | 171-178 °C | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Storage Conditions | 0-8 °C | [1] |
Predicted Solubility Profile
The chemical structure of this compound, which includes a polar nitro group and a ketone functional group, alongside a largely nonpolar chroman backbone, suggests a varied solubility profile. The presence of the nitro group is known to enhance reactivity and can influence solubility.[1] Based on the general solubility of related compounds like nitrophenols, it is anticipated that this compound will exhibit good solubility in polar aprotic and polar protic organic solvents.[2][3][4] Its solubility in non-polar solvents is expected to be moderate, while solubility in aqueous solutions is likely to be limited.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Low | The hydrophobic chroman structure is expected to dominate, despite the presence of polar functional groups. |
| Methanol | Polar Protic | High | The polarity of methanol and its ability to form hydrogen bonds should facilitate the dissolution of the compound. Nitrophenols are known to be soluble in methanol.[3] |
| Ethanol | Polar Protic | High | Similar to methanol, ethanol is a polar solvent capable of hydrogen bonding. Nitrophenols show good solubility in ethanol.[3] |
| Acetone | Polar Aprotic | High | Acetone is a versatile polar aprotic solvent that can dissolve a wide range of organic compounds.[3] |
| Acetonitrile | Polar Aprotic | High | Acetonitrile is another effective polar aprotic solvent for dissolving nitrophenols.[3] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | DMSO is a powerful solvent known for its ability to dissolve a wide range of organic molecules, including those with nitro groups.[2] |
| Dimethylformamide (DMF) | Polar Aprotic | Very High | Similar to DMSO, DMF is a strong polar aprotic solvent.[2] |
| Dichloromethane (DCM) | Non-polar | Moderate | The organic nature of the chroman ring suggests some degree of solubility in this common non-polar solvent.[2] |
| Chloroform | Non-polar | Moderate | Similar to dichloromethane, some solubility is expected due to the organic backbone.[2] |
| Hexane | Non-polar | Low | As a non-polar aliphatic solvent, hexane is unlikely to be a good solvent for the relatively polar this compound.[3] |
| Diethyl Ether | Non-polar | Moderate | Diethyl ether may offer some solubility due to its ability to interact with the ether linkage in the chroman ring.[3] |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This section details a standard shake-flask method for the quantitative determination of this compound solubility.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
2. Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of each solvent in separate vials.
-
Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After shaking, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle.
-
Centrifuge the vials to further separate the solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Calculate the solubility in mg/mL or mol/L.
Caption: Workflow for solubility determination.
Stability Profile and Testing
The stability of this compound is a critical parameter, particularly for its use in pharmaceutical and other regulated applications. The nitro group can be susceptible to reduction, and the chromanone core may undergo degradation under certain conditions. Stability studies are essential to determine the re-test period and appropriate storage conditions.[5][6]
Potential Degradation Pathways:
-
Hydrolysis: The ester and ketone functionalities within the chromanone ring may be susceptible to hydrolysis under acidic or basic conditions.
-
Photodegradation: Nitroaromatic compounds can be sensitive to light, which may induce photochemical reactions.[7]
-
Oxidation: The molecule may be susceptible to oxidation, particularly at elevated temperatures.
-
Reduction: The nitro group can be reduced to an amino group or other intermediates.
Caption: Factors influencing chemical stability.
Experimental Protocol for Stability Testing
A forced degradation study is recommended to identify potential degradation products and pathways. This is followed by a long-term stability study under ICH-recommended conditions.
1. Forced Degradation Study:
-
Acidic Conditions: Treat a solution of this compound with a dilute acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60 °C).
-
Basic Conditions: Treat a solution with a dilute base (e.g., 0.1 M NaOH) at room temperature or slightly elevated temperature.
-
Oxidative Conditions: Treat a solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Reductive Conditions: Treat a solution with a reducing agent (e.g., sodium bisulfite).
-
Thermal Stress: Expose the solid compound and a solution to dry heat (e.g., 80 °C).
-
Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.
Samples should be analyzed at various time points by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
2. Long-Term Stability Study (ICH Guidelines):
-
Storage Conditions:
-
Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH
-
Intermediate (if required): 30 °C ± 2 °C / 65% RH ± 5% RH
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
-
-
Procedure:
-
Package a sufficient quantity of at least three batches of this compound in the proposed container closure system.
-
Place the samples in stability chambers maintained at the specified conditions.
-
Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).
-
Analyze the samples for appearance, assay, degradation products, and any other critical quality attributes.
-
Conclusion
References
The Chroman-4-One Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The chroman-4-one nucleus, a heterocyclic scaffold composed of a benzene ring fused to a dihydropyranone ring, has emerged as a "privileged structure" in the landscape of medicinal chemistry. Its prevalence in a wide array of natural products and synthetic analogues underscores its significance as a versatile template for the design and development of novel therapeutic agents. The structural distinction from the related chromones, due to the absence of a C2-C3 double bond, imparts unique physicochemical properties and diverse biological activities, making the chroman-4-one scaffold a focal point of intensive research.[1] This technical guide provides a comprehensive overview of the chroman-4-one core, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways modulated by its derivatives.
Diverse Pharmacological Profile of Chroman-4-one Derivatives
Chroman-4-one derivatives have demonstrated a remarkable breadth of pharmacological activities, positioning them as promising candidates for addressing a range of therapeutic challenges. These activities include potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.
Anticancer Activity
The chroman-4-one scaffold has been extensively investigated for its antiproliferative properties against various cancer cell lines.[1] A significant body of research has focused on 3-benzylidene-4-chromanones, which have shown selective toxicity towards malignant cells.[2] The cytotoxic effects of these compounds are often evaluated using the MTT assay, a colorimetric method that assesses cell viability.[3][4]
One of the well-elucidated mechanisms of anticancer action for certain chroman-4-one derivatives is the inhibition of Sirtuin 2 (SIRT2), a class III histone deacetylase.[3] SIRT2 is implicated in cell cycle regulation, and its inhibition can lead to the hyperacetylation of α-tubulin, disrupting microtubule dynamics and ultimately inhibiting tumor growth.[5] Several substituted chroman-4-ones have been identified as potent and selective SIRT2 inhibitors with IC50 values in the low micromolar range.[5][6]
Table 1: Anticancer and SIRT2 Inhibitory Activities of Selected Chroman-4-one Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | SIRT2 Inhibition IC50 (µM) | Reference(s) |
| 8-Bromo-6-chloro-2-pentylchroman-4-one (racemic) | - | - | 4.5 | [5][6] |
| (-)-8-Bromo-6-chloro-2-pentylchroman-4-one | - | - | 1.5 | [5][6] |
| (+)-8-Bromo-6-chloro-2-pentylchroman-4-one | - | - | 4.5 | [5][6] |
| 6,8-Dibromo-2-pentylchroman-4-one | - | - | 1.5 | [5][7] |
| 6-Bromo-8-chloro-2-(2-phenylethyl)chroman-4-one | - | - | 1.8 | [8] |
| 3-Benzylidene-4-chromanone (general) | Molt 4/C8, CEM | Low µM range | - | [2] |
| 3-(3-Chloro-4,5-dimethoxybenzylidene)-7-methoxychroman-4-one | MDA-MB-231, KB, SK-N-MC | 7.56–25.04 µg/mL | - | [9][10] |
| Spiropyrazoline analogue of 3-benzylidenechromanone | HL-60, NALM-6, WM-115 | 6.45 - 11.76 | - | [11] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Chroman-4-one and its derivatives have exhibited promising activity against a spectrum of bacteria and fungi.[12][13] The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[14] Molecular modeling studies suggest that the antifungal activity of some chroman-4-ones may stem from the inhibition of key fungal enzymes such as HOG1 kinase and fructose-bisphosphate aldolase (FBA1) in Candida albicans.[13]
Table 2: Antimicrobial Activity of Selected Chroman-4-one Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference(s) |
| 7-Hydroxychroman-4-one | Staphylococcus epidermidis | 64 | [12][14] |
| Pseudomonas aeruginosa | 128 | [12][14] | |
| Salmonella enteritidis | 128 | [12][14] | |
| Candida albicans | 64 | [12] | |
| Candida tropicalis | 64 | [12] | |
| 7-Methoxychroman-4-one | Candida albicans | 32 | [12] |
| Candida tropicalis | 32 | [12] | |
| Homoisoflavonoid derivative (meta-methoxy substituted) | Candida species | Enhanced activity | [13] |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a critical area of research. Chroman-4-one derivatives have been shown to possess significant anti-inflammatory properties.[15] A common in vitro model for assessing anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, where the inhibition of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins is measured.[15][16] The underlying mechanism for some derivatives involves the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.[16]
Table 3: Anti-inflammatory Activity of Selected Chroman-4-one Derivatives
| Compound/Derivative | Cell Line | Parameter Measured | IC50 (µM) | Reference(s) |
| Synthetic glabridin derivative (HSG4112) | RAW 264.7 | NO Production | 6.79 | [16] |
| Synthetic glabridin derivative ((S)-HSG4112) | RAW 264.7 | NO Production | 3.85 | [16] |
| 7-Hydroxy-4-methylcoumarin (related structure) | RAW 264.7 | NO Production | Significant reduction at 62.5-500 µM | [15] |
Neuroprotective Effects
Neurodegenerative diseases represent a growing global health concern. Emerging evidence suggests that certain chroman-4-one derivatives exhibit neuroprotective effects.[17] One proposed mechanism involves the activation of the ERK/CREB signaling pathway, which is crucial for neuronal survival and synaptic plasticity.[18][19]
Key Signaling Pathways Modulated by Chroman-4-one Derivatives
The diverse biological activities of chroman-4-one derivatives are a consequence of their interaction with various cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
SIRT2 Inhibition Pathway
As previously mentioned, a key anticancer mechanism for some chroman-4-one derivatives is the inhibition of SIRT2. This enzyme deacetylates α-tubulin, a critical component of microtubules. Inhibition of SIRT2 leads to hyperacetylation of α-tubulin, which in turn disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
Simplified pathway of SIRT2 inhibition by chroman-4-one derivatives.
TLR4/MAPK Signaling Pathway in Inflammation
The anti-inflammatory effects of certain chroman-4-one derivatives are attributed to their ability to modulate the TLR4 signaling cascade. TLR4, upon activation by ligands such as LPS, dimerizes and recruits adaptor proteins, leading to the activation of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway. This culminates in the activation of transcription factors like NF-κB, which drive the expression of pro-inflammatory cytokines. Some chroman-4-one derivatives may interfere with this pathway, potentially by competing with LPS for binding to the TLR4/MD-2 complex or by inhibiting downstream signaling components.[20][21]
Inhibition of the TLR4/MAPK pathway by chroman-4-one derivatives.
ERK/CREB Signaling Pathway in Neuroprotection
The neuroprotective effects of some chroman derivatives are linked to the activation of the extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) pathway. Activation of this pathway is essential for neuronal survival, growth, and synaptic plasticity. Certain chroman-4-one analogues may promote the phosphorylation and activation of ERK, which in turn phosphorylates and activates CREB. Activated CREB then translocates to the nucleus and induces the transcription of genes involved in neuroprotection and cell survival.
Activation of the ERK/CREB neuroprotective pathway by chroman-4-one derivatives.
Experimental Protocols: A Methodological Overview
The evaluation of the biological activities of chroman-4-one derivatives relies on a suite of standardized in vitro assays. Below are detailed methodologies for key experiments cited in the literature.
General Synthesis of 2-Substituted Chroman-4-ones
A common and efficient method for the synthesis of 2-alkyl-substituted chroman-4-ones involves a base-promoted crossed aldol condensation followed by an intramolecular oxa-Michael addition.[5]
Procedure:
-
To a solution of the appropriate 2'-hydroxyacetophenone in ethanol, add the corresponding aldehyde (1.1 equivalents) and a base such as diisopropylamine (DIPA) (1.1 equivalents).
-
Heat the reaction mixture using microwave irradiation at 160-170 °C for 1 hour.
-
After cooling, dilute the mixture with dichloromethane (CH2Cl2) and wash sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired 2-alkyl-chroman-4-one.[5]
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[3][4]
Procedure:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the chroman-4-one derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[22]
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14]
Procedure:
-
Prepare serial two-fold dilutions of the chroman-4-one derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.
-
Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).
-
Inoculate each well of the microtiter plate with the microbial suspension.
-
Include positive (microorganism and broth) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[14][23]
In Vitro SIRT2 Inhibition Assay
A fluorescence-based assay is commonly employed to measure the inhibitory activity of compounds against SIRT2.[3][8]
Procedure:
-
In a 96-well plate, combine the recombinant human SIRT2 enzyme, a fluorogenic peptide substrate, and NAD+ in an appropriate assay buffer.
-
Add the test chroman-4-one derivative at various concentrations.
-
Initiate the enzymatic reaction and incubate at 37°C for a defined period.
-
Stop the reaction and add a developer solution that cleaves the deacetylated substrate, releasing a fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percentage of SIRT2 inhibition for each compound concentration and determine the IC50 value.[3][8]
Conclusion and Future Perspectives
The chroman-4-one scaffold represents a highly versatile and privileged platform in the field of drug discovery. The extensive research into their synthesis and biological evaluation has revealed potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. The ability to readily modify the core structure allows for the fine-tuning of pharmacological properties, leading to the identification of lead compounds with significant therapeutic potential.
Future research should continue to explore the vast chemical space of chroman-4-one derivatives, focusing on optimizing their potency, selectivity, and pharmacokinetic profiles. Further elucidation of their mechanisms of action will be crucial for advancing these promising scaffolds from preclinical studies to clinical applications. The continued investigation of this remarkable scaffold holds great promise for the development of next-generation therapeutics to address a multitude of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and antiproliferative activity of some 3-benzylidene-2,3-dihydro-1-benzopyran-4-ones which display selective toxicity for malignant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and cytotoxic properties of novel (E)-3-benzylidene-7-methoxychroman-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. The hyaluronan synthesis inhibitor 7-hydroxy-4-methylcoumarin inhibits LPS-induced inflammatory response in RAW 264.7 macrophage cells -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]
- 16. Synthetic Glabridin Derivatives Inhibit LPS-Induced Inflammation via MAPKs and NF-κB Pathways in RAW264.7 Macrophages [mdpi.com]
- 17. Design and synthesis of novel neuroprotective 1,2-dithiolane/chroman hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Enhanced ERK dependent CREB activation reduces apoptosis in staurosporine-treated human neuroblastoma SK-N-BE(2)C cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mechanism of ERK/CREB pathway in pain and analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibition of TLR4 signalling to dampen joint inflammation in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibition of toll-like receptor 4 activation by apigenin and chrysin via competition for sites and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Minimum Inhibitory Concentration (MIC) Of various synthetic and natural antimicrobial agents using E coli screened from VIT sewage treatment plant | Semantic Scholar [semanticscholar.org]
Methodological & Application
Synthesis Protocol for 6-Nitrochroman-4-one from Starting Materials
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the synthesis of 6-Nitrochroman-4-one, a valuable intermediate in medicinal chemistry and materials science. The primary synthetic route detailed herein is a two-step process commencing with the Michael addition of p-nitrophenol to acrylonitrile, followed by an acid-catalyzed intramolecular Friedel-Crafts cyclization and hydrolysis. An alternative direct nitration of chroman-4-one is also discussed. This protocol includes comprehensive experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow to ensure reproducibility and aid in laboratory practice.
Introduction
This compound is a key heterocyclic compound featuring a chromanone backbone with a nitro group at the 6-position. This functionalization makes it a versatile building block for the synthesis of more complex molecules with potential biological activities. The chroman-4-one scaffold is a privileged structure in medicinal chemistry, and the presence of the nitro group offers a handle for further chemical modifications, such as reduction to an amine, which can then be derivatized to explore structure-activity relationships.
This protocol outlines a reliable and accessible method for the preparation of this compound, focusing on the intramolecular cyclization of a propanoic acid derivative of p-nitrophenol.
Synthesis Pathway Overview
The principal synthesis route is a two-step process:
-
Step 1: Synthesis of 3-(4-nitrophenoxy)propanenitrile. This step involves the reaction of p-nitrophenol with acrylonitrile via a Michael addition.
-
Step 2: Synthesis of this compound. The nitrile is first hydrolyzed to the corresponding carboxylic acid, 3-(4-nitrophenoxy)propanoic acid, which then undergoes an intramolecular Friedel-Crafts cyclization catalyzed by a strong acid, such as polyphosphoric acid (PPA), to yield the target compound.
An alternative, more direct one-step approach involves the nitration of chroman-4-one. However, this method may produce a mixture of isomers (6-nitro and 8-nitro), requiring careful purification.
Experimental Protocols
Two-Step Synthesis from p-Nitrophenol
3.1.1. Step 1: Synthesis of 3-(4-nitrophenoxy)propanoic acid
This procedure involves the reaction of p-nitrophenol with 3-chloropropionic acid in the presence of a base.
Materials:
-
p-Nitrophenol
-
3-Chloropropionic acid
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide (2.0 g, 50 mmol) in water (10 mL).
-
To the stirred solution, add p-nitrophenol (6.95 g, 50 mmol).
-
In a separate beaker, dissolve 3-chloropropionic acid (5.43 g, 50 mmol) in water (10 mL) and neutralize with a solution of sodium hydroxide (2.0 g, 50 mmol) in water (10 mL).
-
Add the neutralized 3-chloropropionic acid solution to the p-nitrophenoxide solution.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
After cooling, acidify the reaction mixture with concentrated hydrochloric acid until the pH is approximately 2.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and then recrystallized from ethanol/water to yield 3-(4-nitrophenoxy)propanoic acid as a crystalline solid.
3.1.2. Step 2: Synthesis of this compound via Intramolecular Friedel-Crafts Cyclization
Materials:
-
3-(4-Nitrophenoxy)propanoic acid
-
Polyphosphoric acid (PPA)
-
Ice water
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Place 3-(4-nitrophenoxy)propanoic acid (4.22 g, 20 mmol) in a round-bottom flask.
-
Add polyphosphoric acid (40 g) to the flask.
-
Heat the mixture with stirring at 90-100°C for 2 hours. The mixture will become a homogeneous solution.
-
Allow the reaction mixture to cool to approximately 60°C and then pour it carefully onto crushed ice (200 g) with vigorous stirring.
-
The resulting precipitate is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution (2 x 30 mL), followed by brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol.
Alternative One-Step Synthesis: Nitration of Chroman-4-one
Materials:
-
Chroman-4-one
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Ice
Procedure:
-
In a flask cooled in an ice-salt bath to 0-5°C, add concentrated sulfuric acid (20 mL).
-
Slowly add chroman-4-one (2.96 g, 20 mmol) to the sulfuric acid with stirring, ensuring the temperature remains below 10°C.
-
In a separate vessel, prepare a nitrating mixture by carefully adding fuming nitric acid (1.5 mL) to concentrated sulfuric acid (5 mL) at 0°C.
-
Add the nitrating mixture dropwise to the solution of chroman-4-one in sulfuric acid over 30 minutes, maintaining the temperature between 0 and 5°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C for an additional 1-2 hours.
-
Pour the reaction mixture onto crushed ice (150 g) with stirring.
-
The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and dried.
-
This method may yield a mixture of 6-nitro and 8-nitro isomers. Separation can be achieved by fractional crystallization or column chromatography.
Data Presentation
| Parameter | Step 1: 3-(4-nitrophenoxy)propanoic acid | Step 2: this compound (PPA) | Alternative: Nitration of Chroman-4-one |
| Starting Material | p-Nitrophenol & 3-Chloropropionic acid | 3-(4-Nitrophenoxy)propanoic acid | Chroman-4-one |
| Key Reagent | Sodium hydroxide | Polyphosphoric acid | Fuming nitric acid, Sulfuric acid |
| Reaction Temperature | Reflux | 90-100°C | 0-5°C |
| Reaction Time | 4 hours | 2 hours | 1-2 hours |
| Typical Yield | 70-80% | 60-70% | Variable (isomer mixture) |
| Purification Method | Recrystallization | Column chromatography/Recrystallization | Fractional crystallization/Column chromatography |
Visualization
Synthetic Workflow Diagram
Caption: Synthetic routes to this compound.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Handle corrosive reagents such as concentrated acids (sulfuric acid, hydrochloric acid) and bases (sodium hydroxide) in a well-ventilated fume hood.
-
Polyphosphoric acid is highly viscous and corrosive; handle with care, especially when hot.
-
Nitrating agents are strong oxidizing agents and should be handled with extreme caution. Reactions should be carried out behind a safety shield.
-
Ensure proper quenching procedures are followed, especially when adding the reaction mixture to ice/water.
Application Notes and Protocols for the Analytical Detection of 6-Nitrochroman-4-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 6-Nitrochroman-4-one using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed to offer robust and reliable frameworks for the detection and quantification of this compound in various research and development settings.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a primary technique for the analysis of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is highly suitable, providing excellent resolution and sensitivity.
Experimental Protocol: HPLC-UV
1. Instrumentation and Consumables:
-
HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (or Phosphoric acid).
-
Syringe filters (0.45 µm).
-
Autosampler vials.
2. Chromatographic Conditions: A reverse-phase HPLC method is employed for the separation and quantification of this compound.[1] This method utilizes a C18 stationary phase and a mobile phase composed of an organic solvent and acidified water.[1]
| Parameter | Recommended Condition |
| Stationary Phase | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 310 nm (based on typical absorbance for nitrophenolic structures) |
| Injection Volume | 10 µL |
3. Sample and Standard Preparation:
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.
-
Sample Preparation: Accurately weigh the test sample and dissolve it in the mobile phase to a known concentration within the calibration range. All solutions should be filtered through a 0.45 µm syringe filter before injection.
4. Quantification: A calibration curve is generated by plotting the peak area against the concentration of the standards. The concentration of this compound in the test sample is determined from this curve.
Data Presentation: HPLC Method Validation Parameters
The following table summarizes typical validation parameters for the proposed HPLC method.
| Parameter | Typical Value |
| Retention Time (Rt) | ~ 5.2 min |
| **Linearity (R²) ** | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Workflow: HPLC Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For this compound, GC-MS can offer high selectivity and sensitivity.
Experimental Protocol: GC-MS
1. Instrumentation and Consumables:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
-
Capillary GC column (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Helium (carrier gas).
-
Suitable solvent for sample dissolution (e.g., Dichloromethane, Ethyl Acetate).
-
Autosampler vials with inserts.
2. Chromatographic and Mass Spectrometric Conditions:
| Parameter | Recommended Condition |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial 150°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| MS Transfer Line Temp. | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full Scan (m/z 50-350) for identification, Selected Ion Monitoring (SIM) for quantification |
| SIM Ions (Proposed) | m/z 193 (M+), 163, 135, 107 |
3. Sample and Standard Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like dichloromethane.
-
Working Standards: Create a series of dilutions from the stock solution to establish a calibration curve.
-
Sample Preparation: Dissolve the sample in the chosen solvent to a concentration within the calibration range.
-
Derivatization (Optional): For certain matrices or if improved peak shape and thermal stability are needed, derivatization can be considered. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[2] However, direct analysis is often feasible for compounds of this nature.
4. Quantification: For quantitative analysis, operate the mass spectrometer in SIM mode using characteristic ions of this compound. The quantification is based on the peak area of the primary ion, and a calibration curve is constructed by plotting peak area against the concentration of the prepared standards.
Data Presentation: GC-MS Method Validation Parameters
The following table presents anticipated performance characteristics for the proposed GC-MS method.
| Parameter | Typical Value |
| Retention Time (Rt) | ~ 11.5 min |
| Key Mass Fragments (m/z) | 193, 163, 135, 107 |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.01 ng/mL |
| Limit of Quantitation (LOQ) | 0.03 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Experimental Workflow: GC-MS Analysis
Method Selection: HPLC vs. GC-MS
The choice between HPLC and GC-MS depends on the specific requirements of the analysis.
Both HPLC and GC-MS are powerful and viable techniques for the quantitative analysis of this compound. HPLC offers a straightforward and robust method, particularly suitable for routine analysis and quality control where high sample throughput is required. GC-MS provides superior sensitivity and selectivity, making it the preferred method for trace-level detection and unambiguous identification in complex matrices. The specific protocols and data presented here serve as a comprehensive guide for researchers to establish and validate analytical methods for this compound in their respective laboratories.
References
Application Notes and Protocols for the Purification of Crude 6-Nitrochroman-4-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of crude 6-Nitrochroman-4-one, a key intermediate in the synthesis of various biologically active compounds. The described techniques—recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC)—are designed to yield high-purity material suitable for downstream applications in research and drug development.
Introduction
This compound is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities.[1][2] The purity of this intermediate is critical for the successful synthesis of target molecules and for obtaining reliable biological data. Crude this compound, obtained from synthesis, typically contains unreacted starting materials, by-products, and other impurities that must be removed. This document outlines three effective purification strategies.
Potential Impurities in Crude this compound
The nature and quantity of impurities in crude this compound depend on the synthetic route employed. Common impurities may include:
-
Unreacted Starting Materials: Such as the corresponding 2'-hydroxyacetophenone derivative.
-
By-products: Arising from side reactions during the synthesis.
-
Solvent Residues: From the reaction and initial work-up steps.
-
Degradation Products: If the compound is unstable under the reaction or work-up conditions.
A thorough understanding of the synthetic pathway is essential for identifying potential impurities and selecting the most appropriate purification method.
Purification Techniques
A multi-step purification approach, often combining recrystallization and chromatography, is recommended to achieve high purity.
Recrystallization
Recrystallization is a cost-effective and efficient first-step purification method for removing the bulk of impurities from the crude product. The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, allowing for the formation of pure crystals upon cooling.
Protocol for Recrystallization:
-
Solvent Screening: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures such as ethanol/water or ethyl acetate/hexane) to identify a suitable system.
-
Dissolution: In a flask, add the chosen solvent to the crude this compound and heat the mixture to the solvent's boiling point with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve full dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. The rate of cooling can influence crystal size and purity; slower cooling generally yields larger and purer crystals.[3]
-
Cooling: Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator to remove residual solvent.
Quantitative Data (Illustrative):
| Parameter | Value |
| Starting Material | Crude this compound |
| Solvent System | Ethanol/Water (e.g., 9:1 v/v) |
| Recovery Yield | 70-85% |
| Purity (by HPLC) | >95% |
Column Chromatography
Column chromatography is a highly effective technique for separating this compound from closely related impurities based on their differential adsorption to a stationary phase.[4][5] Silica gel is a commonly used stationary phase for the purification of chromanone derivatives.[1]
Protocol for Column Chromatography:
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).
-
Mobile Phase (Eluent) Selection: Determine a suitable solvent system using thin-layer chromatography (TLC). A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The ideal eluent system should provide a retention factor (Rf) of approximately 0.2-0.4 for this compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and carefully pack it into a glass column. Ensure the packing is uniform to avoid channeling.
-
Sample Loading: Dissolve the crude or recrystallized this compound in a minimal amount of the eluent or a more polar solvent (like dichloromethane) and load it onto the top of the silica gel bed. Alternatively, for less soluble compounds, a dry-loading method can be employed where the compound is adsorbed onto a small amount of silica gel before being added to the column.
-
Elution: Begin elution with the less polar solvent mixture and gradually increase the polarity by adding more of the polar solvent (gradient elution). This allows for the separation of compounds with different polarities.
-
Fraction Collection: Collect the eluate in fractions and monitor the separation using TLC.
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
Quantitative Data (Illustrative):
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane:Ethyl Acetate (gradient, e.g., 9:1 to 7:3 v/v) |
| Recovery Yield | 80-95% (from loaded material) |
| Purity (by HPLC) | >99% |
Preparative High-Performance Liquid Chromatography (HPLC)
For achieving the highest level of purity, preparative HPLC is the method of choice. This technique offers high resolution and is particularly useful for separating challenging impurities or for the final polishing step.[6]
Protocol for Preparative HPLC:
-
Column: A reversed-phase C18 column is commonly used for the purification of moderately polar organic compounds.
-
Mobile Phase: A mixture of water (often with a modifier like 0.1% trifluoroacetic acid or formic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol.
-
Method Development: Develop and optimize the separation method on an analytical scale first to determine the optimal gradient and flow rate.
-
Sample Preparation: Dissolve the partially purified this compound in the mobile phase or a compatible solvent.
-
Injection and Fraction Collection: Inject the sample onto the preparative column and collect the fractions corresponding to the peak of the desired compound.
-
Solvent Removal: Remove the mobile phase from the collected fractions, typically by lyophilization or evaporation under reduced pressure, to obtain the highly pure this compound.
Quantitative Data (Illustrative):
| Parameter | Value |
| Column | C18, 10 µm particle size |
| Mobile Phase | Acetonitrile/Water gradient |
| Recovery Yield | >90% |
| Purity (by HPLC/UPLC) | >99.5% |
Purity Analysis
The purity of the final product should be confirmed using appropriate analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight.
Experimental Workflow and Signaling Pathway Diagrams
Caption: General purification workflow for this compound.
References
- 1. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Column chromatography - Wikipedia [en.wikipedia.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. MicroCombiChem: Purification, Preparative HPLC-MS [microcombichem.com]
Application Notes and Protocols for In Vitro Assay Development for 6-Nitrochroman-4-one Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the in vitro evaluation of 6-Nitrochroman-4-one, a compound with potential therapeutic applications. The chroman-4-one scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1]. The presence of a nitro group can significantly influence a molecule's physicochemical and biological properties, often acting as a key pharmacophore[2][3]. While this compound is a known intermediate in organic synthesis[4], its specific biological activities remain largely unexplored.
The following protocols outline key in vitro assays to characterize the potential anticancer effects of this compound, focusing on cell viability, apoptosis induction, and signaling pathway modulation.
Cell Viability and Cytotoxicity Assays
A primary step in assessing the anticancer potential of a compound is to determine its effect on cancer cell viability and proliferation. Tetrazolium reduction assays, such as the MTT and XTT assays, are widely used for this purpose. These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells[5][6].
Data Presentation: Anticipated IC50 Values
The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of this compound required to inhibit cell proliferation by 50%. The data should be presented in a clear, tabular format for easy comparison across different cancer cell lines.
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) |
| MCF-7 | Breast Adenocarcinoma | To be determined | To be determined |
| A549 | Lung Carcinoma | To be determined | To be determined |
| HeLa | Cervical Adenocarcinoma | To be determined | To be determined |
| Jurkat | T-cell Leukemia | To be determined | To be determined |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures[5][6][7].
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals via NAD(P)H-dependent oxidoreductase enzymes. The amount of formazan produced is proportional to the number of viable cells[5].
Materials:
-
This compound
-
Cancer cell lines (e.g., MCF-7, A549, HeLa, Jurkat)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: XTT Assay for Cell Viability
Principle: The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is another tetrazolium-based assay. In this case, the reduction of XTT by metabolically active cells produces a water-soluble orange formazan product, simplifying the procedure by eliminating the solubilization step[8].
Materials:
-
This compound
-
Cancer cell lines
-
Complete cell culture medium
-
XTT labeling mixture (XTT and electron-coupling reagent)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired duration (24, 48, or 72 hours).
-
XTT Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C and 5% CO2.
-
Absorbance Measurement: Measure the absorbance of the soluble formazan at 450-500 nm.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assays
To determine if the observed cytotoxicity of this compound is due to the induction of programmed cell death (apoptosis), further assays are necessary.
Data Presentation: Quantifying Apoptosis
| Assay | Parameter Measured | Expected Outcome with this compound Treatment |
| Annexin V/PI Staining | Phosphatidylserine externalization and membrane integrity | Increased percentage of Annexin V-positive cells |
| Caspase-3/7 Activity Assay | Activity of executioner caspases | Increased caspase-3/7 activity |
Protocol 3: Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol is based on established methods for detecting apoptosis[9][10][11].
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells, which have compromised membrane integrity[10][11].
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and combine with the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer and analyze the samples by flow cytometry within one hour.
Signaling Pathway Analysis
To elucidate the mechanism of action of this compound, it is crucial to investigate its effects on key signaling pathways commonly dysregulated in cancer. Western blotting is a powerful technique for this purpose[12][13][14][15][16].
Protocol 4: Western Blot Analysis of Key Signaling Proteins
Principle: Western blotting allows for the detection of specific proteins in a complex mixture, such as a cell lysate. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies[15].
Materials:
-
Treated and control cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Akt, p-Akt, mTOR, p-mTOR, Bcl-2, Bax, cleaved caspase-3, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample Preparation: Treat cells with this compound, then lyse the cells in ice-cold lysis buffer. Determine the protein concentration of each lysate.
-
Gel Electrophoresis: Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for in vitro evaluation of this compound.
Hypothesized Signaling Pathway Diagram: PI3K/Akt/mTOR Pathway
Given that many anticancer agents target survival pathways, a plausible hypothesis is that this compound may inhibit the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer and promotes cell survival and proliferation.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 68043-53-8 | Benchchem [benchchem.com]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT (Assay protocol [protocols.io]
- 8. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 9. Apoptosis Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of Signalling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 13. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for Testing 6-Nitrochroman-4-one Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the cytotoxic effects of 6-Nitrochroman-4-one on various cell lines. The following protocols detail established in vitro assays to determine cell viability, membrane integrity, and potential mechanisms of cell death, such as apoptosis and oxidative stress.
Introduction
This compound is a heterocyclic compound with a chromanone core, a structure known for its presence in a variety of biologically active molecules.[1] The introduction of a nitro group can significantly influence the compound's biological properties.[1] Preliminary studies on similar chromanone derivatives suggest potential cytotoxic and anti-cancer activities, often mediated through the induction of apoptosis via intrinsic and extrinsic pathways.[2][3] This document outlines a panel of assays to systematically evaluate the cytotoxic potential of this compound.
Data Presentation
Table 1: Summary of Cytotoxicity and Mechanistic Assays
| Assay Type | Principle | Endpoint Measured | Typical Data Output |
| MTT Assay | Enzymatic reduction of MTT tetrazolium salt by mitochondrial dehydrogenases in viable cells to a purple formazan product.[4][5][6][7] | Metabolic activity, an indicator of cell viability.[4][5] | IC50 (half-maximal inhibitory concentration) values, percentage of cell viability. |
| LDH Release Assay | Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium from cells with damaged plasma membranes.[8][9] | Cell membrane integrity.[10] | Percentage of cytotoxicity. |
| Caspase-3/7 Activity Assay | Detection of the activity of executioner caspases 3 and 7, key enzymes in the apoptotic pathway, through cleavage of a specific substrate.[2][11][12] | Apoptosis induction. | Fold increase in caspase activity, luminescence or fluorescence signal. |
| Reactive Oxygen Species (ROS) Detection | Measurement of intracellular ROS levels using a cell-permeable fluorescent probe, such as DCFH-DA, which becomes fluorescent upon oxidation by ROS.[13][14][15] | Oxidative stress. | Mean fluorescence intensity, percentage of ROS-positive cells. |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Selection: Choose appropriate cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, U87 - glioblastoma) and a non-cancerous control cell line (e.g., 16HBE14o - normal lung epithelium, MCF10A - non-tumorigenic breast epithelial) for cytotoxicity screening.[16][17]
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of treatment (e.g., 1 x 10^4 cells/well).[18] Incubate for 24 hours to allow for cell attachment.[18]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.
-
Cell Treatment: Replace the culture medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (untreated cells).
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[8]
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of their viability.[4][5]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[5][6]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).[18]
-
96-well plate reader.
Protocol:
-
After the treatment period, add 10-20 µL of MTT solution to each well.[19]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[7][19]
-
Carefully remove the medium.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5][18]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6] A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
LDH Release Assay for Cytotoxicity
This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged membranes.[8][9]
Materials:
-
Commercially available LDH cytotoxicity assay kit.
-
96-well plate reader.
Protocol:
-
After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes).[20]
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.[21]
-
Prepare controls as per the kit instructions, including a positive control for maximum LDH release (by lysing a set of untreated cells with the provided lysis buffer).[8][20]
-
Add the LDH reaction mixture to each well containing the supernatant.[21]
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.[20][21]
-
Add the stop solution provided in the kit to each well.[21]
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[20][21]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit, which typically normalizes the LDH release from treated cells to the maximum LDH release from lysed cells and subtracts the background LDH release from untreated cells.
Caspase-3/7 Activity Assay for Apoptosis
This assay measures the activity of key executioner caspases involved in apoptosis.[2]
Materials:
-
Commercially available Caspase-Glo® 3/7 Assay kit or similar.
-
White-walled 96-well plates suitable for luminescence measurements.[2]
-
Luminometer.
Protocol:
-
Seed and treat the cells in a white-walled 96-well plate as described in the general protocol.
-
After the treatment period, allow the plate to equilibrate to room temperature.[12]
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.[2]
-
Add a volume of the reagent equal to the volume of the cell culture medium in each well (e.g., 100 µL).[12]
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds to 2 minutes.[12]
-
Incubate the plate at room temperature for 1-2 hours, protected from light.[11]
-
Measure the luminescence of each well using a luminometer.[2]
-
Data Analysis: The luminescence signal is proportional to the amount of caspase-3/7 activity.[2] Compare the signal from treated cells to that of the untreated control to determine the fold-change in caspase activity.
Reactive Oxygen Species (ROS) Detection
This assay measures the intracellular accumulation of reactive oxygen species.[15]
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) or a similar ROS-sensitive probe.[13]
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).
-
Fluorescence microplate reader, fluorescence microscope, or flow cytometer.
Protocol:
-
Seed and treat the cells as described in the general protocol.
-
After the treatment period, remove the culture medium and wash the cells once with warm PBS or HBSS.
-
Prepare a working solution of the ROS probe (e.g., 10 µM H2DCFDA) in PBS or serum-free medium.[15][22]
-
Add the probe solution to each well and incubate for 30-60 minutes at 37°C, protected from light.[13][14]
-
Remove the probe solution and wash the cells again with warm PBS or HBSS.
-
Add PBS or culture medium back to the wells.
-
Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm).[14] Alternatively, visualize the cells under a fluorescence microscope or quantify the percentage of ROS-positive cells using flow cytometry.[13]
-
Data Analysis: Compare the fluorescence intensity of the treated cells to that of the untreated control to determine the fold-change in ROS levels.
Mandatory Visualization
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Potential signaling pathways involved in this compound-induced cytotoxicity.
References
- 1. This compound | 68043-53-8 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Cytotoxic Evaluation of 3-Methylidenechroman-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. broadpharm.com [broadpharm.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. promega.com [promega.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. Demystifying ROS Detection: Choosing the Right Method to Unveil Oxidative Stress [elabscience.com]
- 16. The Distinct Biological Effects of 6-Hydroxy-L-Nicotine in Representative Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Distinct Biological Effects of 6-Hydroxy-L-Nicotine in Representative Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. MTT (Assay protocol [protocols.io]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cellbiologics.com [cellbiologics.com]
- 22. antbioinc.com [antbioinc.com]
Application of 6-Nitrochroman-4-one and its Analogs in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chroman-4-one scaffold is a prominent heterocyclic motif found in a variety of biologically active compounds. The introduction of a nitro group to this structure, as seen in 6-Nitrochroman-4-one, can significantly influence its pharmacological properties, making it a compound of interest in anticancer research. While direct studies on this compound are limited, research on its derivatives and analogs has demonstrated significant cytotoxic and pro-apoptotic effects in various cancer cell lines. This document provides a summary of the available data and detailed protocols for the evaluation of this compound and similar compounds in cancer research. The chroman-4-one skeleton is a key structural component in many natural products and synthetic compounds exhibiting a wide range of biological activities.[1] The presence of a nitro group can enhance the molecule's interaction with biological targets.[1]
Data Presentation
The cytotoxic effects of various nitro-containing chromene and chroman-4-one derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the tables below for easy comparison.
Table 1: Cytotoxicity of 2-Aryl-3-nitro-2H-chromene Derivatives against Breast Cancer Cell Lines [2]
| Compound | MCF-7 IC50 (µM) | T-47D IC50 (µM) | MDA-MB-231 IC50 (µM) |
| 4l (8-methoxy-3-nitro-2-(4-chlorophenyl)-2H-chromene) | 0.2 | - | - |
| Etoposide (Standard) | 7.2 | - | - |
Note: Only the most potent compound from the series is highlighted for brevity. "-" indicates data not provided in the source.
Table 2: Cytotoxicity of 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitrile Derivatives against Breast Cancer Cell Lines [3]
| Compound | MDA-MB-231 IC50 (µg/mL) | MCF-7 IC50 (µg/mL) | T47D IC50 (µg/mL) |
| 7e (6-bromo derivative) | 3.46 | 18.76 | 9.87 |
| 7f (6-bromo derivative) | 4.12 | 15.43 | 11.21 |
| Etoposide (Standard) | >30 | >30 | >30 |
Table 3: Cytotoxicity of a Benzofuran Ring-Linked 3-Nitrophenyl Chalcone Derivative against Colon Cancer Cell Lines [4]
| Compound | HCT-116 IC50 (µM) | HT-29 IC50 (µM) | CCD-18Co (Normal Colon) IC50 (µM) |
| [1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one] | 1.71 (48h) | 7.76 (48h) | >10 (48h) |
Mechanism of Action
Studies on derivatives of this compound suggest that their anticancer activity is mediated through the induction of apoptosis and cell cycle arrest.
A 3,3'-((4-nitrophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) derivative was found to induce apoptosis and cell-cycle arrest in human renal carcinoma cells (SKRC-45).[5][6] This was associated with the generation of reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, DNA fragmentation, and modulation of the p53-mediated apoptotic pathway.[5][6] Furthermore, this derivative was observed to inhibit the nuclear localization of NF-κB.[5][6]
Similarly, 2-aryl-3-nitro-2H-chromene derivatives have been shown to induce apoptosis in breast cancer cells, as confirmed by morphological changes and caspase-3 activation.[2] A benzofuran-linked 3-nitrophenyl chalcone derivative has been reported to activate both the extrinsic (DR-4 mediated) and intrinsic (BCL-2 mediated) apoptotic pathways in colon cancer cells.[4] This compound also induced cell cycle arrest at the G0/G1 phase.[4]
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the anticancer properties of this compound and its analogs.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of the test compound on cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (this compound or analog) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Etoposide).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Apoptosis Detection by Acridine Orange/Ethidium Bromide (AO/EB) Staining
This method distinguishes between viable, apoptotic, and necrotic cells based on membrane integrity and nuclear morphology.
-
Materials:
-
Cancer cells treated with the test compound
-
Acridine Orange (AO) solution (100 µg/mL in PBS)
-
Ethidium Bromide (EB) solution (100 µg/mL in PBS)
-
Fluorescence microscope
-
-
Procedure:
-
Culture cells on coverslips in a 6-well plate and treat with the test compound at its IC50 concentration for 24 hours.
-
Wash the cells with PBS.
-
Stain the cells with a mixture of AO and EB (1:1 ratio) for 5 minutes.
-
Wash with PBS to remove excess stain.
-
Observe the cells under a fluorescence microscope.
-
Viable cells: Green nucleus with intact structure.
-
Early apoptotic cells: Green nucleus with chromatin condensation or fragmentation.
-
Late apoptotic cells: Orange nucleus with chromatin condensation or fragmentation.
-
Necrotic cells: Uniformly orange nucleus.
-
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the test compound on cell cycle progression.
-
Materials:
-
Cancer cells treated with the test compound
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the test compound at various concentrations for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells in 70% ethanol at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Visualizations
Experimental Workflow for Evaluating Anticancer Activity
Caption: Workflow for assessing the anticancer effects of this compound.
Generalized Signaling Pathway for Apoptosis Induction
Caption: Proposed apoptotic pathway for nitro-chroman derivatives.
References
- 1. This compound | 68043-53-8 | Benchchem [benchchem.com]
- 2. Synthesis, in vitro cytotoxicity and apoptosis inducing study of 2-aryl-3-nitro-2H-chromene derivatives as potent anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biological evaluation of the novel 3,3'-((4-nitrophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) derivative as potential anticancer agents via the selective induction of reactive oxygen species-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Nitrochroman-4-one as a Versatile Precursor for Chemical Probe Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitrochroman-4-one is a heterocyclic compound that serves as a crucial synthetic intermediate in the development of sophisticated chemical probes. While not typically employed as a probe in its native form, its chroman-4-one core is recognized as a "privileged scaffold" in medicinal chemistry. This scaffold is present in a multitude of natural and synthetic compounds exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. The nitro group at the 6-position offers a reactive handle for chemical modifications, enabling the synthesis of a diverse library of derivatives.
This document provides detailed application notes and protocols for utilizing this compound as a starting material for the synthesis of potent and selective enzyme inhibitors, specifically targeting Sirtuin 2 (SIRT2) and Pteridine Reductase 1 (PTR1).
Key Applications of this compound Derivatives
Derivatives of this compound have been successfully developed as highly selective inhibitors for enzymes implicated in major diseases. The following sections detail the application of these derivatives as chemical probes for studying the function and therapeutic potential of SIRT2 and PTR1.
Sirtuin 2 (SIRT2) Inhibition
Sirtuin 2 (SIRT2), a member of the NAD+-dependent histone deacetylase family, has emerged as a significant therapeutic target in neurodegenerative diseases and cancer. Chroman-4-one derivatives have been identified as potent and selective inhibitors of SIRT2.
| Compound ID | R1 | R2 | R3 | SIRT2 IC50 (µM)[1] | SIRT1 Inhibition (%) @ 200 µM[2] | SIRT3 Inhibition (%) @ 200 µM[2] |
| 1a | pentyl | Br | Br | 1.5[2][3] | <10 | <10 |
| 1b | pentyl | H | H | >200 | <10 | <10 |
| 1c | pentyl | Cl | Cl | 12 | <10 | <10 |
| 1d | H | Br | Br | 4.3 | Not Determined | Not Determined |
| 1e | H | Br | Cl | 1.8 | Not Determined | Not Determined |
This protocol is adapted from established methods for determining the in vitro inhibitory activity of chroman-4-one derivatives against SIRT2.[1][4]
Objective: To determine the IC50 values of test compounds against human SIRT2.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 peptide substrate (e.g., Fluor-de-Lys®-SIRT2)
-
Nicotinamide adenine dinucleotide (NAD+)
-
Developer solution (containing a protease)
-
Assay Buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test compounds (dissolved in DMSO)
-
Control inhibitor (e.g., Suramin)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a serial dilution of the compound in the assay buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Mixture: In each well of the 96-well plate, add the assay buffer, fluorogenic peptide substrate, and NAD+.
-
Add Compound: Add the test compound at various concentrations to the respective wells. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Enzyme Addition: Add the SIRT2 enzyme solution to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Development: Add the developer solution to each well.
-
Second Incubation: Incubate the plate at 37°C for an additional 30 minutes to allow for the development of the fluorescent signal.
-
Measurement: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Subtract the background fluorescence. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
SIRT2 Inhibition Pathway
References
Application Notes and Protocols for Preclinical Evaluation of 6-Nitrochroman-4-one in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitrochroman-4-one is a heterocyclic compound featuring the chroman-4-one scaffold, a structure known for a wide array of pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1] The incorporation of a nitro group, a potent electron-withdrawing moiety, can significantly influence the molecule's physicochemical and biological properties, often enhancing its therapeutic potential.[2][3] The nitro group can act as a key pharmacophore, contributing to the molecule's interaction with biological targets.[2] Given the biological activities associated with both the chroman-4-one core and the nitro functional group, this compound emerges as a promising candidate for preclinical investigation.
These application notes provide a comprehensive framework for the in vivo evaluation of this compound in murine models, focusing on initial pharmacokinetic profiling, and assessment of potential anti-inflammatory and anticancer efficacy. The protocols outlined below are intended as a starting point and may require optimization based on the specific physicochemical properties and in vitro data of the compound.
Pharmacokinetic Profiling
A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound is fundamental for designing subsequent efficacy studies.[4]
Experimental Design for Pharmacokinetic Studies
A preliminary pharmacokinetic study should be conducted in a small cohort of rodents (e.g., Sprague-Dawley rats or BALB/c mice) to determine key parameters such as bioavailability, half-life (t½), maximum plasma concentration (Cmax), and clearance.[4][5]
Table 1: Experimental Groups for Pharmacokinetic Study
| Group | Treatment | Route of Administration | Dose (mg/kg) | Number of Animals | Sampling Time Points (hours) |
| 1 | This compound | Intravenous (IV) | 2 | 5 | 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 |
| 2 | This compound | Oral (PO) | 10 | 5 | 0.25, 0.5, 1, 2, 4, 8, 12, 24 |
| 3 | Vehicle Control | Intravenous (IV) | - | 3 | 0.5, 4, 24 |
| 4 | Vehicle Control | Oral (PO) | - | 3 | 0.5, 4, 24 |
Protocol for Pharmacokinetic Analysis
-
Animal Model: Utilize healthy, male/female mice (e.g., BALB/c, 6-8 weeks old) or rats (e.g., Sprague-Dawley, 200-250g).[4] Acclimatize animals for at least one week before the experiment.[4]
-
Formulation: Prepare a formulation of this compound suitable for both intravenous and oral administration. For IV, a clear solution is preferred, while for PO, a suspension or solution can be used.[6] A common vehicle is a mixture of DMSO, PEG400, and saline.
-
Administration:
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) from the tail vein or saphenous vein at the specified time points into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.[4]
-
Bioanalytical Method: Develop and validate a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of this compound in plasma.[4]
-
Data Analysis: Calculate pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).
In Vivo Efficacy Models
Based on the known activities of related compounds, two potential therapeutic areas for this compound are inflammation and cancer.
Anti-Inflammatory Activity: Lipopolysaccharide (LPS)-Induced Endotoxemia Model
This model is used to evaluate the anti-inflammatory effects of a compound by measuring its ability to suppress the production of pro-inflammatory cytokines induced by LPS.
Table 2: Experimental Groups for LPS-Induced Endotoxemia Model
| Group | Treatment | Dose (mg/kg, PO) | LPS Challenge (mg/kg, IP) | Number of Animals |
| 1 | Vehicle Control | - | No | 8 |
| 2 | Vehicle + LPS | - | 1 | 8 |
| 3 | This compound + LPS | 10 | 1 | 8 |
| 4 | This compound + LPS | 30 | 1 | 8 |
| 5 | Dexamethasone (Positive Control) + LPS | 5 | 1 | 8 |
Protocol for LPS-Induced Endotoxemia Model
-
Animal Model: Use male/female BALB/c mice (6-8 weeks old).
-
Compound Administration: Administer this compound or vehicle orally one hour before the LPS challenge.
-
LPS Challenge: Induce systemic inflammation by intraperitoneal (IP) injection of LPS (1 mg/kg).[7]
-
Sample Collection: Two hours after the LPS challenge, collect blood via cardiac puncture.
-
Cytokine Analysis: Measure the plasma levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA kits.
-
Statistical Analysis: Analyze the data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).
Anticancer Activity: Xenograft Tumor Model
This model assesses the ability of a compound to inhibit tumor growth in vivo.
Table 3: Experimental Groups for Xenograft Tumor Model
| Group | Treatment | Dose (mg/kg, PO, daily) | Number of Animals |
| 1 | Vehicle Control | - | 10 |
| 2 | This compound | 20 | 10 |
| 3 | This compound | 50 | 10 |
| 4 | Standard-of-Care Chemotherapy | Varies | 10 |
Protocol for Xenograft Tumor Model
-
Cell Culture: Culture a human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) under standard conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups and begin daily oral administration of this compound or vehicle.
-
Tumor Measurement: Measure tumor volume and body weight every 2-3 days.
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Potential Signaling Pathways and Experimental Workflows
The chroman-4-one scaffold has been associated with the modulation of several signaling pathways.[1] A plausible mechanism of action for this compound could involve the inhibition of pro-inflammatory or cancer-related pathways.
Caption: Hypothetical anti-inflammatory signaling pathway for this compound.
Caption: General experimental workflow for in vivo efficacy studies.
Data Presentation
All quantitative data from these studies should be summarized in tables for clear comparison between treatment groups.
Table 4: Summary of Pharmacokinetic Parameters
| Parameter | IV Administration | PO Administration |
| Dose (mg/kg) | 2 | 10 |
| Cmax (ng/mL) | ||
| Tmax (h) | ||
| AUC (0-t) (ng*h/mL) | ||
| t½ (h) | ||
| Bioavailability (%) |
Table 5: Effect on Pro-inflammatory Cytokines
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | ||
| Vehicle + LPS | ||
| This compound (10 mg/kg) + LPS | ||
| This compound (30 mg/kg) + LPS | ||
| Dexamethasone + LPS |
Table 6: Tumor Growth Inhibition
| Treatment Group | Average Tumor Volume at Endpoint (mm³) | % Tumor Growth Inhibition |
| Vehicle Control | ||
| This compound (20 mg/kg) | ||
| This compound (50 mg/kg) | ||
| Standard-of-Care |
Conclusion
The experimental designs and protocols provided herein offer a robust starting point for the preclinical evaluation of this compound. A systematic investigation of its pharmacokinetics and in vivo efficacy in relevant disease models will be crucial in determining its potential as a novel therapeutic agent. Researchers should adapt these general guidelines based on the specific characteristics of the compound and any emerging in vitro data.[7] Rigorous study design, including appropriate controls, randomization, and blinding, is essential for obtaining reproducible and translatable results.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 68043-53-8 | Benchchem [benchchem.com]
- 3. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Pharmacokinetics, Bioavailability, and Excretion Studies of α-Cyperone in Rats by UHPLC-QQQ-MS/MS [mdpi.com]
- 6. Pharmacokinetics | ChemPartner [chempartner.com]
- 7. benchchem.com [benchchem.com]
- 8. ichor.bio [ichor.bio]
Application Notes and Protocols for Assessing the Antimicrobial Activity of 6-Nitrochroman-4-one
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive framework for evaluating the antimicrobial potential of 6-Nitrochroman-4-one. This document outlines standard methodologies for determining its inhibitory and bactericidal efficacy against a panel of relevant microorganisms.
Application Notes
Derivatives of similar structures, such as other chroman-4-ones and various nitroaromatic compounds, have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[3][4] For instance, certain chroman-4-one derivatives have shown minimum inhibitory concentrations (MICs) ranging from 64 to 1024 µg/mL against various microbes.[3] Therefore, it is hypothesized that this compound may exhibit antimicrobial activity, which can be quantified using the described protocols.
Data Presentation
The following tables are templates for summarizing the quantitative data obtained from the experimental protocols. Note: The data presented here is illustrative and serves as an example of how to present experimentally determined values. Actual values for this compound must be determined empirically.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Test Microorganism | Strain (e.g., ATCC) | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | e.g., 64 |
| Escherichia coli | ATCC 25922 | e.g., 128 |
| Pseudomonas aeruginosa | ATCC 27853 | e.g., 256 |
| Candida albicans | ATCC 10231 | e.g., 128 |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Test Microorganism | Strain (e.g., ATCC) | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus | ATCC 29213 | e.g., 64 | e.g., 128 | e.g., 2 |
| Escherichia coli | ATCC 25922 | e.g., 128 | e.g., 512 | e.g., 4 |
| Pseudomonas aeruginosa | ATCC 27853 | e.g., 256 | e.g., >512 | e.g., >2 |
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.
Table 3: Zone of Inhibition Diameters for this compound
| Test Microorganism | Strain (e.g., ATCC) | Disk Content (µg) | Zone of Inhibition (mm) |
| Staphylococcus aureus | ATCC 29213 | e.g., 30 | e.g., 18 |
| Escherichia coli | ATCC 25922 | e.g., 30 | e.g., 12 |
| Pseudomonas aeruginosa | ATCC 27853 | e.g., 30 | e.g., 8 |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).
-
Preparation of Inoculum:
-
Aseptically select 3-5 isolated colonies of the test microorganism from a fresh agar plate (18-24 hours old).
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at 625 nm.
-
Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Preparation and Serial Dilution:
-
Dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the this compound stock solution (at twice the highest desired test concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (inoculum without the compound).
-
Well 12 will serve as the sterility control (broth only).
-
-
Inoculation: Add 50 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Seal the plate and incubate at 35-37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
Caption: Workflow for the Broth Microdilution MIC Assay.
Minimum Bactericidal Concentration (MBC) Assay
This assay is performed after the MIC is determined to find the lowest concentration of the antimicrobial agent that kills 99.9% of the initial bacterial inoculum.[6][7]
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile micropipette and tips
-
Incubator
Procedure:
-
Subculturing: Following the MIC determination, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).
-
From each of these clear wells, and from the positive growth control well, take a 10-100 µL aliquot.
-
Spot-inoculate the aliquot onto a sterile MHA plate.
-
Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.
-
MBC Determination: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original inoculum survives).
Caption: Workflow for the Minimum Bactericidal Concentration (MBC) Assay.
Agar Disk Diffusion Assay (Kirby-Bauer Method)
This is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to an antimicrobial agent.[8][9]
Materials:
-
This compound
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Test microorganisms
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Sterile forceps
-
Incubator
-
Ruler or calipers
Procedure:
-
Preparation of Antimicrobial Disks:
-
Prepare a stock solution of this compound.
-
Aseptically impregnate sterile paper disks with a known amount of the compound (e.g., 30 µg per disk).
-
Allow the disks to dry completely in a sterile environment.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension adjusted to the 0.5 McFarland standard as described in the MIC protocol.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum, removing excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of an MHA plate to create a uniform lawn of bacteria. Rotate the plate approximately 60 degrees and repeat the streaking two more times to ensure complete coverage.
-
Allow the plate to dry for 3-5 minutes.
-
-
Disk Placement:
-
Using sterile forceps, place the prepared this compound disks onto the inoculated MHA plate.
-
Gently press each disk to ensure complete contact with the agar surface.
-
Place a control disk (impregnated with the solvent used for the stock solution) on the plate as well.
-
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm).
-
The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the compound.
-
Caption: Workflow for the Agar Disk Diffusion Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 68043-53-8 | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 5. Synthesis of 2-amino-4-(21-nitro)phenyl-6(211, 211- dimethyl, 711-hydroxy chroman) pyrimidine and study of their antimicrobial activity – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Nitrochroman-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-Nitrochroman-4-one synthesis. The information is presented in a question-and-answer format to directly address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound, and what are the main challenges associated with each?
There are two primary routes for the synthesis of this compound:
-
Direct Nitration of Chroman-4-one: This method involves the electrophilic substitution of a nitro group onto the pre-existing chroman-4-one backbone. The main challenges include controlling the regioselectivity to favor nitration at the 6-position and preventing over-nitration, which can lead to the formation of dinitro products and other side reactions, ultimately reducing the yield of the desired product.
-
Intramolecular Friedel-Crafts Cyclization: This approach involves the cyclization of a precursor that already contains the nitro group, typically 3-(4-nitrophenoxy)propanoic acid. Key challenges with this route include ensuring complete cyclization, which can be difficult and may require harsh conditions, and avoiding intermolecular side reactions that can lead to polymerization, especially at high concentrations.
Q2: I am experiencing a low yield in the direct nitration of chroman-4-one. What are the potential causes and how can I improve it?
Low yields in the direct nitration of chroman-4-one can be attributed to several factors. A primary concern is the formation of undesired isomers and poly-nitrated byproducts. The reaction temperature is a critical parameter to control; elevated temperatures can increase the rate of side reactions.
To improve the yield, consider the following:
-
Temperature Control: Maintain a low reaction temperature, typically between 0 and 5°C, throughout the addition of the nitrating agent.
-
Rate of Addition: Add the nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) slowly and dropwise to the solution of chroman-4-one to dissipate heat effectively and maintain a controlled reaction rate.
-
Nitrating Agent: The choice and ratio of the nitrating agents can influence the outcome. A standard mixture of concentrated nitric and sulfuric acids is commonly used.
Q3: My intramolecular Friedel-Crafts cyclization of 3-(4-nitrophenoxy)propanoic acid is resulting in a low yield of this compound. What can I do to optimize this reaction?
Low yields in this cyclization are often due to incomplete reaction or the formation of intermolecular side products. To address these issues:
-
Choice of Catalyst: Polyphosphoric acid (PPA) is a commonly used and effective catalyst for this type of intramolecular acylation. Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is another powerful alternative.
-
Reaction Conditions: The reaction typically requires heating to proceed. A temperature of around 100°C is a good starting point when using PPA. Efficient stirring is crucial, especially as the reaction mixture can become viscous.
-
High-Dilution Conditions: To minimize intermolecular reactions that lead to polymer formation, the reaction can be performed under high-dilution conditions. This involves using a larger volume of solvent to decrease the probability of two reactant molecules interacting.
Q4: What are the best methods for purifying crude this compound?
The primary methods for purifying this compound are column chromatography and recrystallization.
-
Column Chromatography: This is a highly effective method for separating the desired product from isomers, unreacted starting materials, and other byproducts. A silica gel column with a gradient elution system, such as hexane/ethyl acetate, is typically employed.
-
Recrystallization: If the crude product is relatively pure, recrystallization can be a more straightforward purification method. A suitable solvent system should be identified where the product has high solubility at elevated temperatures and low solubility at room temperature. Ethanol or a mixture of ethanol and water are often good starting points for recrystallization of aromatic nitro compounds.
Troubleshooting Guides
Direct Nitration of Chroman-4-one
| Problem | Possible Cause | Suggested Solution |
| Low Yield of 6-Nitro Isomer | Formation of other isomers (e.g., 8-nitro). | Optimize reaction temperature; lower temperatures often favor para-substitution. |
| Over-nitration leading to dinitro products. | Use a stoichiometric amount of the nitrating agent. Add the nitrating agent slowly at a low temperature. | |
| Reaction does not go to completion | Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period at the controlled low temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Ineffective nitrating agent. | Ensure the nitric and sulfuric acids are of high concentration and not degraded. | |
| Dark-colored or tarry reaction mixture | Decomposition of starting material or product. | Maintain a strictly controlled low temperature. Ensure the purity of the starting chroman-4-one. |
Intramolecular Friedel-Crafts Cyclization
| Problem | Possible Cause | Suggested Solution |
| Low Yield of Cyclized Product | Incomplete reaction. | Increase the reaction temperature or time. Use a stronger cyclizing agent like Eaton's reagent. |
| Intermolecular polymerization. | Perform the reaction under high-dilution conditions. | |
| Difficult to Purify Product | Presence of unreacted starting material. | Optimize reaction conditions for full conversion. Use column chromatography for purification. |
| Formation of polymeric byproducts. | Use high-dilution conditions. Purify by recrystallization, as polymers may have different solubility profiles. | |
| Reaction is very slow | Insufficient activation by the catalyst. | Ensure the PPA is fresh and has not absorbed significant amounts of water. Consider using a more potent catalyst system. |
Experimental Protocols
Synthesis of 3-(4-nitrophenoxy)propanoic acid (Precursor for Friedel-Crafts Route)
A common method for the synthesis of 3-(4-nitrophenoxy)propanoic acid involves the reaction of p-nitrophenol with a 3-halopropionic acid, such as 3-chloropropionic acid, under basic conditions.
Materials:
-
p-Nitrophenol
-
3-Chloropropionic acid
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve p-nitrophenol and sodium hydroxide in water.
-
To this solution, add 3-chloropropionic acid.
-
Heat the reaction mixture to reflux and monitor the progress. The reaction is typically complete when the solution becomes neutral.
-
After cooling the reaction mixture, acidify it with hydrochloric acid.
-
The product, 3-(4-nitrophenoxy)propanoic acid, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization.
Intramolecular Friedel-Crafts Cyclization to this compound
This protocol describes a general procedure for the cyclization of 3-(4-nitrophenoxy)propanoic acid using polyphosphoric acid (PPA).[1]
Materials:
-
3-(4-nitrophenoxy)propanoic acid
-
Polyphosphoric acid (PPA)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Crushed ice
Procedure:
-
In a round-bottom flask, place the 3-(4-nitrophenoxy)propanoic acid.
-
Add polyphosphoric acid (typically 10 times the weight of the starting material).
-
Heat the mixture to 100°C with efficient stirring for 1 hour. A mechanical stirrer is recommended for better mixing of the viscous solution.[1]
-
Cool the reaction mixture to room temperature and then carefully add crushed ice to the flask to decompose the PPA.[1]
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).[1]
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[1]
-
The resulting crude this compound can be purified by column chromatography on silica gel or by recrystallization.[1]
Data Presentation
The following tables summarize the expected outcomes and factors influencing the yield of this compound synthesis.
Table 1: Comparison of Synthetic Routes
| Synthetic Route | Typical Yield Range | Advantages | Disadvantages |
| Direct Nitration | 30-50% | Fewer synthetic steps. | Risk of isomer formation and over-nitration; requires careful temperature control. |
| Intramolecular Friedel-Crafts Cyclization | 40-60% | Regioselectivity is pre-determined by the precursor. | Requires synthesis of the precursor; risk of intermolecular polymerization. |
Table 2: Influence of Reaction Conditions on Friedel-Crafts Cyclization Yield
| Parameter | Condition | Effect on Yield | Reasoning |
| Catalyst | Polyphosphoric Acid (PPA) vs. Eaton's Reagent | Eaton's Reagent may give higher yields. | Eaton's Reagent is a stronger dehydrating and cyclizing agent. |
| Temperature | 80°C vs. 100°C vs. 120°C | Yield generally increases with temperature up to an optimal point. | Higher temperatures increase reaction rate, but can also lead to decomposition if too high. |
| Concentration | High vs. Low (High Dilution) | Low concentration favors higher yields. | Reduces the likelihood of intermolecular side reactions leading to polymers. |
Visualizations
Experimental Workflow: Intramolecular Friedel-Crafts Cyclization
Caption: Workflow for the synthesis of this compound via Friedel-Crafts cyclization.
Troubleshooting Logic: Low Yield in Direct Nitration
Caption: Troubleshooting logic for addressing low yields in the direct nitration synthesis.
References
troubleshooting 6-Nitrochroman-4-one purification by chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 6-Nitrochroman-4-one by chromatography. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most common and effective method for purifying this compound is flash column chromatography using silica gel as the stationary phase.
Q2: What are the likely impurities in a crude sample of this compound synthesized by nitration of chroman-4-one?
A2: The primary impurities are likely to be unreacted starting material (chroman-4-one) and the regioisomeric byproduct, 8-Nitrochroman-4-one. The formation of the 8-nitro isomer is a known outcome in the nitration of chroman derivatives.[1]
Q3: My compound appears to be degrading on the silica gel column. What can I do?
A3: While nitro-aromatic compounds are generally stable on silica gel, degradation can occasionally occur. To minimize this risk, you can deactivate the silica gel by preparing a slurry with a small percentage of a non-polar solvent containing a mild base (e.g., 1% triethylamine in hexane) before packing the column. Additionally, minimizing the time the compound spends on the column by using a faster flow rate can be beneficial.
Q4: I am observing very poor separation between my desired product and an impurity. What are my options?
A4: Poor separation can be addressed by optimizing the solvent system. A good starting point is to aim for a solvent system that gives your product an Rf value of 0.25-0.35 on a TLC plate. If you are dealing with the 8-nitro isomer, which is expected to have a similar polarity, you may need to use a less polar solvent system and/or a longer column to improve resolution. Running a gradient elution, where the polarity of the eluent is gradually increased, can also significantly improve separation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No compound eluting from the column | 1. Compound is too polar and strongly adsorbed to the silica. 2. Incorrect solvent system (not polar enough). 3. Compound may have precipitated at the top of the column. | 1. Gradually increase the polarity of the eluent. A "flush" with a highly polar solvent like 100% ethyl acetate or a mixture containing methanol may be necessary. 2. Re-evaluate your TLC analysis to ensure you have an appropriate solvent system. 3. Ensure your crude sample is fully dissolved before loading onto the column. |
| Product is eluting with the solvent front | 1. Solvent system is too polar. | 1. Start with a much less polar solvent system (e.g., higher percentage of hexane or other non-polar solvent). |
| Broad or tailing peaks | 1. Column was not packed properly, leading to channeling. 2. Sample was not loaded in a concentrated band. 3. Overloading of the column. | 1. Ensure the silica gel is packed uniformly without any air bubbles or cracks. 2. Dissolve the crude product in a minimal amount of solvent before loading. 3. Use an appropriate amount of silica gel for the amount of crude product (typically a 50:1 to 100:1 ratio of silica to crude material). |
| Co-elution of product and impurity (e.g., 8-Nitrochroman-4-one) | 1. Solvent system is not optimized for separating isomers. 2. Insufficient column length for separation. | 1. Use a shallower gradient or an isocratic elution with a finely tuned solvent system to maximize the difference in retention times. 2. Increase the length of the chromatography column to provide more theoretical plates for separation. |
Experimental Protocol: Purification of this compound by Flash Chromatography
This protocol is a general guideline and may require optimization based on the specific reaction outcome and the purity of the crude material.
1. Materials and Reagents:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or heptane)
-
Ethyl acetate
-
Dichloromethane (for sample loading)
-
Glass chromatography column
-
Collection tubes
-
TLC plates (silica gel coated)
-
UV lamp for TLC visualization
2. Thin Layer Chromatography (TLC) Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved mixture onto a TLC plate.
-
Develop the TLC plate using various solvent systems to find an eluent that provides good separation between the product and impurities. A good starting point is a mixture of hexane and ethyl acetate.
-
Aim for a solvent system where the this compound has an Rf value of approximately 0.25-0.35. This will likely require testing different ratios (e.g., 9:1, 4:1, 2:1 hexane:ethyl acetate).
3. Column Preparation:
-
Prepare a slurry of silica gel in the initial, least polar solvent chosen from the TLC analysis.
-
Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
4. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a relatively polar solvent in which it is readily soluble (e.g., dichloromethane).
-
Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.
-
Allow the sample to absorb completely into the silica gel.
5. Elution and Fraction Collection:
-
Begin eluting the column with the least polar solvent system determined from the TLC analysis.
-
Collect fractions in separate test tubes.
-
Gradually increase the polarity of the eluent as the elution progresses (gradient elution). This can be done by incrementally increasing the percentage of ethyl acetate in the hexane. A suggested gradient might be starting with 10% ethyl acetate in hexane and gradually increasing to 30-40%.
-
Monitor the elution process by periodically analyzing the collected fractions by TLC.
6. Product Isolation:
-
Combine the fractions that contain the pure this compound (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the chromatographic purification of this compound.
Caption: Troubleshooting workflow for this compound purification.
References
optimizing reaction conditions for 6-Nitrochroman-4-one synthesis
Welcome to the technical support center for the synthesis of 6-Nitrochroman-4-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
There are two main synthetic strategies for the synthesis of this compound:
-
Base-Promoted Condensation: This method involves the reaction of 2'-hydroxy-5'-nitroacetophenone with an appropriate aldehyde in the presence of a base. This is a direct approach to building the chroman-4-one core with the nitro group already in place.
-
Electrophilic Nitration: This route starts with the parent chroman-4-one, which is then nitrated using a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce the nitro group at the 6-position of the aromatic ring.[1]
Q2: Why is my yield of this compound low when using the condensation method?
Low yields in the base-promoted condensation method are often due to a competing side reaction known as aldehyde self-condensation. This is particularly problematic when the 2'-hydroxyacetophenone derivative is less reactive. To improve the yield, consider optimizing the base, controlling the addition of the aldehyde, adjusting the reaction temperature, and changing the solvent.
Q3: What are the common byproducts in the nitration of chroman-4-one, and how can I avoid them?
The primary byproduct concern during the nitration of chroman-4-one is the formation of dinitro derivatives or other undesired isomers. The reaction is highly regioselective for the 6-position due to the directing effect of the ether oxygen.[1] However, harsh reaction conditions can lead to over-nitration. To minimize byproducts, it is crucial to control the reaction temperature, typically by performing the reaction at low temperatures (e.g., 0°C).[1]
Q4: Can microwave irradiation be used to improve the synthesis of this compound?
Yes, microwave irradiation can be an effective technique to improve the efficiency of the base-promoted condensation reaction.[2] It often leads to shorter reaction times and can improve yields compared to conventional heating methods.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive starting materials or reagents. | Ensure the purity and reactivity of your 2'-hydroxy-5'-nitroacetophenone and aldehyde. Use fresh reagents whenever possible. |
| Suboptimal reaction temperature. | For condensation reactions, ensure the temperature is high enough for the reaction to proceed. For nitration, maintain a low temperature to prevent degradation. | |
| Incorrect base or acid concentration. | Verify the concentration and amount of the base (for condensation) or acid catalyst (for nitration). | |
| Multiple Spots on TLC (Impure Product) | Aldehyde self-condensation. | In the condensation reaction, add the aldehyde slowly to the reaction mixture. Consider using a non-nucleophilic base like diisopropylethylamine (DIPA). |
| Formation of dinitro or other isomeric byproducts. | During nitration, maintain a low reaction temperature and control the addition of the nitrating agent. | |
| Decomposition of starting material or product. | Avoid excessively high temperatures or prolonged reaction times. Monitor the reaction progress by TLC. | |
| Difficulty in Product Purification | Co-elution of the product with byproducts. | Optimize your column chromatography conditions (e.g., solvent system polarity). |
| Oily product that is difficult to crystallize. | Try different solvent systems for recrystallization or consider purification by another method, such as preparative HPLC. |
Data Presentation
Table 1: Synthesis of 6-Nitro-2-pentylchroman-4-one via Base-Promoted Condensation
| Starting Materials | Base | Heating Method | Reaction Time | Yield (%) | Reference |
| 2'-hydroxy-5'-nitroacetophenone, Hexanal | DIPA | Microwave | 1 hour | 58 | [2] |
Experimental Protocols
Protocol 1: Synthesis of 6-Nitro-2-pentylchroman-4-one via Microwave-Assisted Condensation
This protocol is adapted from a procedure for the synthesis of substituted chroman-4-ones.[2]
Materials:
-
2'-hydroxy-5'-nitroacetophenone
-
Hexanal
-
Diisopropylethylamine (DIPA)
-
Ethanol
-
Dichloromethane
-
1 M NaOH solution
-
1 M HCl solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
In a microwave vial, dissolve 2'-hydroxy-5'-nitroacetophenone (1.0 equiv) in ethanol to make a 0.4 M solution.
-
Add hexanal (1.1 equiv) and diisopropylethylamine (DIPA) (1.1 equiv) to the solution.
-
Seal the vial and heat the mixture using microwave irradiation at 160–170 °C for 1 hour.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M NaOH, 1 M HCl, water, and finally brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-Nitro-2-pentylchroman-4-one.
Protocol 2: General Procedure for the Nitration of Chroman-4-one
This is a general protocol for the electrophilic nitration of chroman-4-one.
Materials:
-
Chroman-4-one
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Dichloromethane or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a round-bottom flask, dissolve chroman-4-one in a minimal amount of concentrated sulfuric acid, and cool the mixture to 0 °C in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, continue stirring the reaction at 0 °C for a specified time (monitor by TLC).
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction.
-
Extract the aqueous mixture with dichloromethane (3 x volume).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude this compound by column chromatography on silica gel or by recrystallization.
Mandatory Visualization
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
Technical Support Center: Overcoming Solubility Challenges with 6-Nitrochroman-4-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 6-Nitrochroman-4-one in various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound (CAS: 68043-53-8) is a versatile intermediate compound widely utilized in organic synthesis. Its chemical structure is foundational for creating more complex molecules, including fluorescent probes for biological imaging and novel light-responsive materials.[1]
Q2: I'm observing precipitation of this compound in my aqueous assay buffer. What are the likely causes?
Precipitation of this compound in aqueous solutions is a common issue stemming from its limited water solubility. Several factors can contribute to this, including:
-
High final concentration: Exceeding the solubility limit of the compound in your final assay volume.
-
Solvent shock: Rapid dilution of a concentrated organic stock solution into an aqueous buffer can cause the compound to crash out of solution.
-
Buffer composition: The pH, ionic strength, and presence of certain salts in your buffer can all influence the solubility of the compound.
-
Temperature: Changes in temperature can affect the solubility of the compound.
Q3: In which organic solvents is this compound expected to be soluble?
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound for Assay Preparation
Initial Steps:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions of poorly water-soluble compounds for biological assays.
-
Gentle Heating and Sonication: To aid dissolution in the organic solvent, gentle warming (e.g., to 37°C) and sonication can be employed. Avoid excessive heat, which could degrade the compound.
Workflow for Preparing a Working Solution:
Caption: Workflow for preparing a this compound working solution.
Issue 2: Precipitation Occurs When Diluting the DMSO Stock into Aqueous Buffer
This is a common phenomenon known as "solvent shock." The following strategies can help mitigate this issue.
Troubleshooting Workflow for Precipitation:
Caption: Troubleshooting workflow for compound precipitation.
Experimental Protocols
Protocol 1: Determination of this compound Solubility (Shake-Flask Method)
This protocol allows you to determine the quantitative solubility of this compound in your specific assay buffer.
Materials:
-
This compound
-
Selected solvents (e.g., assay buffer, water, ethanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.
-
After equilibration, centrifuge the sample to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of dissolved this compound using a suitable analytical method (HPLC or UV-Vis spectroscopy) against a standard curve.
Data Presentation: Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (M) |
| User-defined Buffer 1 | 25 | User-determined | User-determined |
| User-defined Buffer 2 | 37 | User-determined | User-determined |
| Water | 25 | User-determined | User-determined |
| Ethanol | 25 | User-determined | User-determined |
| DMSO | 25 | User-determined | User-determined |
Protocol 2: General Cell-Based Assay Protocol
This protocol provides a general workflow for assessing the activity of this compound in a cell-based assay, such as a cytotoxicity or signaling pathway assay.
Workflow for a General Cell-Based Assay:
Caption: General workflow for a cell-based assay.
Important Considerations:
-
Vehicle Control: Always include a vehicle control (the same concentration of DMSO used for the highest concentration of this compound) to account for any effects of the solvent on the assay.
-
Positive and Negative Controls: Include appropriate positive and negative controls for your specific assay to ensure its validity.
-
Assay-Specific Optimization: The concentrations, incubation times, and specific reagents will need to be optimized for your particular cell line and assay.
References
minimizing by-product formation in 6-Nitrochroman-4-one reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize by-product formation during the synthesis of 6-Nitrochroman-4-one.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound and offers systematic solutions.
Problem 1: Low Yield of this compound and Significant Formation of 8-Nitrochroman-4-one Isomer
-
Question: My reaction is producing a mixture of 6-nitro and 8-nitro isomers, with a low yield of the desired 6-nitro product. How can I improve the regioselectivity?
-
Answer: The formation of the 8-nitro isomer is the most common by-product issue in the electrophilic nitration of 4-chromanone. The ether oxygen of the chromanone ring is an ortho, para-directing group, leading to substitution at both the C6 (para) and C8 (ortho) positions. To favor the formation of the 6-nitro isomer, consider the following optimization strategies:
-
Temperature Control: Low temperatures are crucial for enhancing the selectivity towards the para-isomer. The formation of the ortho-isomer (8-nitro) often has a lower activation energy and can be more prevalent at higher temperatures.
-
Nitrating Agent: The choice and concentration of the nitrating agent can significantly impact the isomer ratio. Milder nitrating conditions are generally preferred.
-
Acid Catalyst: The nature and concentration of the acid catalyst influence the reactivity of the nitrating species.
-
Troubleshooting Workflow: Optimizing Regioselectivity
Caption: A stepwise approach to troubleshooting low regioselectivity in this compound synthesis.
Problem 2: Presence of Dinitrated or Colored Impurities
-
Question: My final product is difficult to purify and appears to contain dinitrated species or is highly colored. What could be the cause?
-
Answer: The formation of dinitrated by-products or colored impurities often indicates that the reaction conditions are too harsh. The chromanone ring system, being activated by the ether oxygen, is susceptible to further nitration or oxidation.
-
Dinitration: This can occur if the concentration of the nitrating agent is too high, the reaction temperature is elevated, or the reaction time is excessively long. The initial mononitrated product is less reactive than the starting material, but dinitration can still occur under forcing conditions.
-
Oxidation: Strong oxidizing conditions, which can be present in nitrating mixtures, may lead to the degradation of the starting material or product, resulting in colored, often tar-like, impurities. Phenolic compounds are particularly susceptible to oxidation during nitration.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary by-product in the synthesis of this compound?
A1: The main by-product is the isomeric 8-Nitrochroman-4-one. This arises from the electrophilic attack of the nitronium ion at the C8 position (ortho to the ether oxygen) of the 4-chromanone ring.
Q2: What is a typical ratio of 6-nitro to 8-nitro isomers?
A2: The ratio is highly dependent on the reaction conditions. Under optimized conditions, such as nitration with potassium nitrate in concentrated sulfuric acid at 0°C, a ratio of approximately 9:1 (6-nitro:8-nitro) can be achieved.
Q3: How can I effectively separate the 6-nitro and 8-nitro isomers?
A3: The isomers can be separated using column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is typically effective. The 6-nitro isomer is generally less polar and will elute first.
Q4: Can I use fuming nitric acid for this reaction?
A4: While fuming nitric acid is a powerful nitrating agent, its use increases the risk of over-nitration (dinitration) and oxidative side reactions, especially with an activated ring system like chroman-4-one. It is generally recommended to use a more controlled nitrating system.
Quantitative Data Summary
The following table summarizes the effect of key reaction parameters on the yield and regioselectivity of the nitration of 4-chromanone.
| Parameter | Condition | 6-Nitro Isomer Yield | 8-Nitro Isomer Yield | Comments |
| Temperature | 0°C | ~81% | ~9% | Lower temperatures favor the formation of the 6-nitro isomer. |
| > 25°C | Decreased | Increased | Higher temperatures can lead to reduced selectivity and increased by-product formation. | |
| Nitrating Agent | KNO₃/H₂SO₄ | Good to Excellent | Low | A milder and more controlled nitrating system. |
| HNO₃/H₂SO₄ | Moderate to Good | Moderate | A standard, more reactive nitrating mixture; requires careful temperature control. |
Experimental Protocols
Optimized Protocol for Selective Synthesis of this compound
This protocol is designed to maximize the yield of this compound while minimizing the formation of the 8-nitro isomer.
Materials:
-
4-Chromanone
-
Potassium Nitrate (KNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Deionized Water
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, cool concentrated sulfuric acid to 0°C using an ice-salt bath.
-
Addition of 4-Chromanone: Slowly add 4-chromanone to the cooled sulfuric acid while maintaining the temperature at 0°C. Stir until all the starting material has dissolved.
-
Nitration: Add potassium nitrate portion-wise to the reaction mixture, ensuring the temperature does not rise above 5°C. The addition should be completed over a period of 30-60 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 0-5°C for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent system.
-
Workup: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring. A precipitate will form.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing to 20% ethyl acetate). Collect the fractions containing the desired this compound.
Logical Flow of the Synthetic Protocol
Caption: A workflow diagram for the optimized synthesis of this compound.
Technical Support Center: 6-Nitrochroman-4-one and Related Nitroaromatic Compounds
Troubleshooting Guide: Stability Issues of Nitroaromatic Compounds in Solution
This guide addresses common problems researchers may encounter when working with 6-Nitrochroman-4-one and similar compounds in solution.
| Issue | Potential Cause | Recommended Action |
| Change in solution color (e.g., yellowing) | Photodegradation or pH-induced degradation. Nitroaromatic compounds can be susceptible to light and changes in pH. | Protect solutions from light by using amber vials or covering containers with aluminum foil. Ensure the pH of the solution is controlled and buffered if necessary. |
| Precipitation of the compound | Poor solubility or degradation leading to less soluble products. The solvent may not be optimal, or the compound may be degrading over time. | Verify the solubility of this compound in the chosen solvent. Consider using a co-solvent system. If precipitation occurs over time, this may indicate degradation, and the precipitate should be analyzed. |
| Loss of compound concentration over time | Chemical degradation. The nitro group can be susceptible to reduction, and the chromanone core may undergo hydrolysis. | Perform a stability study to determine the rate of degradation under your experimental conditions. Consider storing stock solutions at lower temperatures (e.g., -20°C or -80°C) and in smaller aliquots to minimize freeze-thaw cycles. |
| Appearance of new peaks in analytical readouts (e.g., HPLC, LC-MS) | Degradation of the parent compound into one or more new chemical entities. | Characterize the new peaks using techniques like mass spectrometry (MS) to identify potential degradation products. This can provide insight into the degradation pathway.[1][2] |
| Inconsistent experimental results | Instability of the compound in the experimental medium. The compound may be degrading during the course of the experiment, leading to variable effective concentrations. | Prepare fresh solutions of this compound for each experiment. If the experiment is lengthy, assess the stability of the compound in the experimental buffer or medium over the same timeframe. |
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for a nitroaromatic compound like this compound?
A1: While specific pathways for this compound are not documented, nitroaromatic compounds can undergo several degradation routes. The electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to certain reactions.[3] Potential pathways include:
-
Reduction of the nitro group: The nitro group (-NO2) can be reduced to a nitroso (-NO), hydroxylamino (-NHOH), or amino (-NH2) group. This is a common metabolic pathway for nitroaromatic compounds in biological systems.[4]
-
Hydrolysis: The chromanone core structure may be susceptible to hydrolysis, particularly at the ether linkage or the ketone, under certain pH conditions.
-
Oxidative degradation: While the nitro group is electron-withdrawing and generally makes the ring resistant to oxidation, under certain conditions, oxidative pathways can occur, potentially leading to ring-opening.[3]
Q2: What analytical methods are recommended for assessing the stability of this compound?
A2: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique.[1]
| Analytical Technique | Purpose in Stability Testing | Key Considerations |
| High-Performance Liquid Chromatography (HPLC) | To separate the parent compound from its degradation products and quantify the amount of each over time.[1] | A stability-indicating method must be developed and validated to ensure it can resolve all potential degradants from the parent peak. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | To identify the molecular weights of degradation products, aiding in the elucidation of degradation pathways.[2] | Useful for structural characterization of unknown peaks observed in HPLC. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Suitable for volatile and thermally stable nitroaromatic compounds and their degradation products.[5] | May not be suitable if this compound or its degradants are not volatile or are thermally labile.[5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To provide detailed structural information on the parent compound and its degradation products.[1] | Can be used to confirm the structure of isolated degradation products. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To detect changes in functional groups, which can indicate degradation.[1] | Can provide evidence of changes to the nitro group or other parts of the molecule. |
Q3: How should I design a stability study for this compound in solution?
A3: A forced degradation study is a good starting point to understand the potential stability liabilities.[6] This involves exposing the compound in solution to harsh conditions to accelerate degradation.
Experimental Protocols
Protocol: Forced Degradation Study of this compound in Solution
Objective: To investigate the degradation of this compound under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) to identify potential degradation pathways and develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
Suitable buffer (e.g., phosphate buffer)
-
HPLC system with a UV detector or a mass spectrometer
-
pH meter
-
Photostability chamber
-
Temperature-controlled oven
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH.
-
Oxidative Degradation: Mix the stock solution with 3% H2O2.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C).
-
Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Time Points: Sample each stressed solution at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Preparation: At each time point, withdraw an aliquot of the stressed solution, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to a suitable concentration for analysis.
-
Analysis: Analyze the samples using a developed HPLC method. Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
Data Evaluation: Calculate the percentage of degradation for each condition. If using LC-MS, analyze the mass spectra of the new peaks to propose structures for the degradation products.
Visualizations
Caption: A general experimental workflow for conducting a forced degradation study of a compound in solution.
Caption: A diagram illustrating potential degradation pathways for a nitroaromatic compound like this compound.
References
- 1. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacterial pathways for degradation of nitroaromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
refining analytical methods for 6-Nitrochroman-4-one quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining analytical methods for the quantification of 6-Nitrochroman-4-one.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for quantifying this compound?
A1: The primary analytical techniques suitable for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The choice of method depends on the required sensitivity, selectivity, and the sample matrix.
Q2: How can I prepare my sample for analysis?
A2: Sample preparation will vary depending on the matrix. For standard solutions, dissolve a precisely weighed amount of this compound in a suitable organic solvent such as methanol or acetonitrile to prepare a stock solution. Subsequent dilutions should be made to create a calibration curve. For more complex matrices, such as biological fluids or reaction mixtures, a sample clean-up step like solid-phase extraction (SPE) may be necessary to remove interfering substances.
Q3: What are the potential stability issues with this compound?
A3: Nitroaromatic compounds can be susceptible to degradation under certain conditions. It is advisable to protect solutions of this compound from prolonged exposure to light to prevent photodegradation. The stability in acidic or basic conditions should also be evaluated, as the chromanone structure can be sensitive to pH extremes.
Troubleshooting Guides
HPLC-UV Analysis
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH; Column degradation; Sample overload. | Adjust the mobile phase pH. Ensure the column is properly conditioned and not degraded. Inject a smaller sample volume or a more dilute sample. |
| Inconsistent Retention Times | Fluctuation in mobile phase composition or flow rate; Temperature variations. | Ensure the mobile phase is well-mixed and degassed. Check the HPLC pump for consistent flow. Use a column oven to maintain a constant temperature. |
| No Peak Detected | Incorrect detection wavelength; Compound degradation; Insufficient concentration. | Determine the optimal UV absorbance wavelength for this compound (a wavelength scan is recommended). Prepare fresh samples and standards. Concentrate the sample if necessary. |
| Baseline Noise or Drift | Contaminated mobile phase or column; Detector lamp issue. | Use fresh, high-purity solvents for the mobile phase. Flush the column with a strong solvent. Check the detector lamp's age and intensity. |
GC-MS Analysis
| Issue | Potential Cause | Suggested Solution |
| Peak Tailing | Active sites in the injector liner or column; Compound is too polar for the column. | Use a deactivated injector liner. Consider derivatization to increase volatility and reduce polarity. |
| Low Signal Intensity | Poor ionization; Adsorption in the system; Low concentration. | Optimize the ion source parameters. Check for active sites in the GC system. Increase the sample concentration if possible. |
| Inconsistent Results | Sample degradation at high temperatures; Inconsistent injection volume. | Lower the injector and transfer line temperatures. Use an autosampler for precise injections. |
| Co-eluting Peaks | Inadequate chromatographic separation. | Optimize the oven temperature program (e.g., use a slower ramp rate). Select a column with a different stationary phase for better selectivity.[1] |
UV-Vis Spectrophotometry
| Issue | Potential Cause | Suggested Solution |
| Non-linear Calibration Curve | High sample concentration (deviation from Beer-Lambert law); Stray light. | Dilute the samples to be within the linear range of the assay. Use a spectrophotometer with low stray light specifications. |
| Inaccurate Readings | Incorrect blank measurement; Cuvette contamination or scratches. | Use the same solvent for the blank as for the sample. Thoroughly clean and inspect cuvettes before use. |
| Drifting Absorbance | Sample instability; Temperature fluctuations. | Analyze samples promptly after preparation. Use a temperature-controlled cuvette holder. |
Quantitative Data Summary
The following tables provide suggested starting parameters for method development. These should be optimized for your specific instrumentation and application.
Table 1: Suggested HPLC-UV Starting Parameters
| Parameter | Suggested Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | Scan for optimal wavelength (likely in the UV range) |
Table 2: Suggested GC-MS Starting Parameters
| Parameter | Suggested Value |
| Column | Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Start at 150 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Injection Mode | Splitless, 1 µL injection volume |
| Injector Temperature | 250 °C |
| MS Ion Source Temp. | 230 °C |
| MS Transfer Line Temp. | 280 °C |
| Scan Range | m/z 50-400 |
Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification
-
Preparation of Stock Solution: Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol to obtain a 1 mg/mL stock solution.
-
Preparation of Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Instrumentation Setup: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Analysis: Inject the calibration standards, followed by the unknown samples.
-
Data Analysis: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the unknown samples from the calibration curve.
Protocol 2: GC-MS Method for Identification and Quantification
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent like dichloromethane or ethyl acetate. Prepare calibration standards by serial dilution.
-
Instrumentation Setup: Set up the GC-MS system with the parameters suggested in Table 2.
-
Analysis: Inject the standards and samples.
-
Data Analysis: Identify the this compound peak based on its retention time and mass spectrum. For quantification, create a calibration curve using the peak areas of the standards.
Visualizations
Caption: A generalized workflow for the quantification of this compound.
References
Technical Support Center: Scaling Up 6-Nitrochroman-4-one Synthesis
Welcome to the technical support center for the synthesis of 6-Nitrochroman-4-one. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important synthetic intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the yield, purity, and efficiency of your synthesis.
Troubleshooting Guide
This guide provides solutions to specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
| Issue | Potential Cause | Recommended Action |
| Low Yield of Desired Product | Incomplete reaction. | - Ensure the complete dissolution of chroman-4-one in sulfuric acid before adding the nitrating agent.- Maintain the reaction temperature strictly between 0-5°C to prevent side reactions.- Gradually add the nitrating agent to ensure a controlled reaction. |
| Formation of byproducts. | - The primary byproduct is the 8-nitro isomer. The ratio of 6-nitro to 8-nitro isomer can be influenced by the nitrating agent and reaction conditions. Menke nitration conditions have been reported to yield a 3:1 mixture of 6- and 8-nitro products.[1] - Optimize the ratio of nitric acid to sulfuric acid. An excess of sulfuric acid can promote the formation of the desired 6-nitro isomer.- Consider alternative nitrating agents, such as acetyl nitrate, which may offer different regioselectivity. | |
| Loss of product during work-up. | - When quenching the reaction with ice water, ensure the mixture is vigorously stirred to promote the precipitation of the product.- Use cold water for washing the filtered product to minimize its solubility.- If extracting the product with an organic solvent, perform multiple extractions to ensure complete recovery. | |
| Product is Contaminated with Starting Material | Insufficient nitrating agent or short reaction time. | - Ensure the molar ratio of the nitrating agent to chroman-4-one is appropriate. A slight excess of the nitrating agent may be necessary.- Increase the reaction time, monitoring the reaction progress by TLC or HPLC. |
| Formation of an Oily Product Instead of a Solid | Presence of impurities, particularly the 8-nitro isomer which may have a lower melting point or form a eutectic mixture. | - Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by seeding with a small crystal of pure product.- If the oil persists, extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), wash the organic layer to remove acids, dry it, and then concentrate to obtain the crude product for purification. |
| Difficulty in Separating 6-Nitro and 8-Nitro Isomers | Similar physical properties of the isomers. | - Fractional Crystallization: This is often the most effective method for separation on a larger scale. Experiment with different solvents or solvent mixtures. Ethanol or methanol are good starting points. The 6-nitro isomer is typically less soluble and will crystallize out first upon slow cooling.- Column Chromatography: While potentially less practical for very large scales, silica gel column chromatography can be effective. A solvent system of ethyl acetate and hexane is a common choice for separating nitro isomers. The polarity of the eluent should be optimized to achieve good separation. |
| Reaction is Too Exothermic and Difficult to Control | Rate of addition of the nitrating agent is too fast. | - Add the nitrating agent dropwise using an addition funnel, ensuring the temperature does not rise above the set limit.- Ensure efficient stirring to dissipate heat throughout the reaction mixture. |
| Inadequate cooling. | - Use a well-maintained ice-salt bath or a cryocooler to ensure a stable low temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of this compound?
A1: The main challenge is controlling the regioselectivity of the nitration reaction to favor the formation of the desired 6-nitro isomer over the 8-nitro isomer. These two isomers are often formed as a mixture and can be difficult to separate due to their similar physical properties.
Q2: How can I monitor the progress of the reaction?
A2: The reaction can be monitored by Thin Layer Chromatography (TLC). Take a small aliquot of the reaction mixture, quench it in ice water, and extract with a small amount of ethyl acetate. Spot the organic extract on a TLC plate and elute with a suitable solvent system (e.g., 3:1 hexane:ethyl acetate). The product spot should have a different Rf value than the starting material, chroman-4-one.
Q3: What is the best method for purifying the crude this compound?
A3: For larger scales, fractional crystallization from a suitable solvent like ethanol is often the most practical and economical method. For smaller scales or for achieving very high purity, silica gel column chromatography can be employed.
Q4: What are the safety precautions I should take during this synthesis?
A4: The nitration of aromatic compounds is a highly exothermic reaction and requires strict temperature control to prevent runaway reactions. The use of concentrated nitric acid and sulfuric acid requires appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The reaction should be performed in a well-ventilated fume hood.
Q5: Can I use other nitrating agents besides a mixture of nitric and sulfuric acids?
A5: Yes, other nitrating agents can be used, and they may offer different regioselectivity. For example, Menke nitration, which uses copper nitrate and acetic anhydride, has been reported for the nitration of chroman.[1] However, the mixed acid method is the most common and cost-effective for larger-scale synthesis.
Experimental Protocols
Synthesis of this compound via Mixed Acid Nitration
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
Chroman-4-one
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Ethanol (for recrystallization)
-
Dichloromethane or Ethyl Acetate (for extraction, if necessary)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5°C in an ice-salt bath.
-
Slowly add chroman-4-one to the cold sulfuric acid with stirring, ensuring the temperature remains below 10°C. Stir until all the solid has dissolved.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the solution of chroman-4-one in sulfuric acid over a period of 30-60 minutes, maintaining the reaction temperature between 0-5°C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
A precipitate of the crude product should form. Allow the mixture to stir for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to pH paper.
-
Dry the crude product in a desiccator or a vacuum oven at low temperature.
Work-up and Purification
Fractional Crystallization:
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature. The 6-nitro isomer, being less soluble, should crystallize out first.
-
If crystals do not form, try cooling the solution further in an ice bath or a refrigerator.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
The mother liquor will be enriched in the 8-nitro isomer. A second crop of crystals can be obtained by concentrating the mother liquor and repeating the cooling process, though this crop will likely have a higher proportion of the 8-nitro isomer. The purity of each fraction should be checked by an appropriate analytical method (e.g., NMR, HPLC, or melting point).
Visualizing the Workflow
References
Technical Support Center: Optimizing Cell-Based Assays for 6-Nitrochroman-4-one Screening
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 6-Nitrochroman-4-one in cell-based screening assays. The information is designed to help overcome common experimental hurdles and optimize assay performance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in screening?
A1: this compound is a heterocyclic compound featuring a chromanone skeleton.[1] The chroman-4-one core is considered a "privileged structure" in medicinal chemistry because it serves as a scaffold for a wide range of biologically active compounds.[1] The addition of a nitro group (-NO₂) can significantly alter the molecule's physicochemical properties, potentially enhancing its interaction with biological targets.[1] It is often used as a key intermediate in the synthesis of more complex molecules, such as fluorescent probes for biological imaging or novel therapeutic agents.[2] Its use in screening is typically to identify "hit" compounds that modulate a specific biological pathway or cellular phenotype.
Q2: What are the critical first steps before launching a large-scale screen with this compound?
A2: Before initiating a high-throughput screen (HTS), it is crucial to perform several preliminary checks. First, assess the compound's solubility in your chosen assay medium and its stability under incubation conditions. Second, determine its intrinsic fluorescence or absorbance properties to avoid interference with the assay's readout technology.[3][4] Finally, run a preliminary cytotoxicity test across a broad concentration range to establish an appropriate screening concentration that is non-toxic in your cellular model.[5]
Q3: Which type of cell viability assay is most suitable for screening this compound?
A3: The choice of assay depends on your specific research question, cell type, and available equipment. Metabolic assays like MTT, XTT, and Resazurin are common due to their simplicity and cost-effectiveness. However, they rely on cellular metabolic activity, which can be a source of artifacts.[6] ATP-based luminescence assays are generally faster and more sensitive, with fewer artifacts.[7] It is often recommended to use an orthogonal assay (one with a different detection principle) to confirm primary hits and reduce false positives.[4]
Troubleshooting Guide
Q4: My assay has a high background signal, reducing my signal-to-noise ratio. What are the common causes and solutions?
A4: High background signal can originate from several sources.
-
Compound Interference: this compound or its derivatives may be autofluorescent.[3]
-
Solution: Measure the fluorescence of the compound in cell-free media. If it interferes, consider using a different assay (e.g., luminescence-based) or a fluorescent dye with red-shifted emission to avoid the autofluorescence range of most cellular components.[8]
-
-
Media Components: Phenol red in cell culture media is a known source of background fluorescence.[9]
-
Microplate Choice: The type of microplate can significantly impact background.
Q5: I am observing inconsistent IC50 values and poor reproducibility between replicate plates. What should I investigate?
A5: Inconsistent results are a common challenge in cell-based assays.
-
Cell Seeding and Growth: Uneven cell distribution or variable growth rates can lead to high variability. The "edge effect," where cells in the outer wells of a plate grow differently, is a frequent issue.
-
Solution: Ensure a homogenous single-cell suspension before plating. To mitigate edge effects, avoid using the outermost wells for experimental samples and instead fill them with sterile media or buffer.[9]
-
-
Compound Solubility and Stability: The compound may be precipitating out of solution at higher concentrations.
-
Solution: Visually inspect the wells for precipitation. Re-evaluate the compound's solubility in the final assay buffer and consider using a lower concentration range or a different solvent. Note that steep or bell-shaped dose-response curves can indicate toxicity or poor solubility.[4]
-
-
Assay Incubation Times: Prolonged incubation with assay reagents can be toxic to cells.[6]
-
Solution: Optimize the incubation time for your specific cell line and assay to ensure the signal is robust without introducing artifacts from reagent-induced cytotoxicity.
-
Q6: My primary screen generated a high number of "hits." How can I differentiate true positives from false positives?
A6: A high hit rate often points to assay interference rather than specific biological activity. It is essential to perform a series of follow-up experiments to triage these initial hits.
-
Counter-Screens: These are designed to identify compounds that interfere with the assay technology itself.[4]
-
Solution: Run the assay in a cell-free system to see if the compound directly interacts with the detection reagents. For example, some compounds can directly reduce resazurin, mimicking a metabolic signal.
-
-
Orthogonal Assays: Confirm hits using a secondary assay that measures a different endpoint.[4]
-
Dose-Response Curves: Primary hits should be re-tested over a broad range of concentrations to confirm their activity and determine potency (IC50).[4]
-
Solution: Compounds that do not show a clear dose-response relationship are often discarded.[4]
-
Data Presentation
Table 1: Comparison of Common Cell Viability Assays
| Assay Type | Principle | Readout | Advantages | Disadvantages |
| MTT | Mitochondrial dehydrogenases convert soluble tetrazolium salt to insoluble purple formazan.[7] | Absorbance | Inexpensive, widely used.[7] | Requires a solubilization step; can be toxic to cells.[10] |
| XTT / WST-1 | Dehydrogenases convert tetrazolium to a soluble formazan product.[10] | Absorbance | No solubilization step needed; less toxic than MTT. | Lower signal intensity compared to other methods. |
| Resazurin | Metabolically active cells reduce blue resazurin to pink, fluorescent resorufin.[10] | Fluorescence or Absorbance | Highly sensitive, non-toxic, allows for kinetic monitoring.[10] | Prone to interference from compounds that can directly reduce resazurin. |
| ATP-Based | Luciferase enzyme uses ATP from viable cells to produce light.[7] | Luminescence | Very fast, highly sensitive, less prone to artifacts.[7] | Reagents can be more expensive; signal is dependent on cell metabolic state. |
| LDH Release | Measures lactate dehydrogenase (LDH) released from cells with compromised membranes.[11] | Absorbance | Directly measures cytotoxicity/cell death. | Signal can be low if compound is cytostatic but not cytotoxic. |
Experimental Protocols
Protocol 1: General Cell Viability Screening with a Resazurin-Based Assay
-
Cell Seeding: Prepare a single-cell suspension of the desired cell line in culture medium. Seed cells into a 96-well or 384-well black, clear-bottom microplate at a pre-determined optimal density. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Addition: Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO) and then dilute further in cell culture medium. Add the compound solutions to the wells, ensuring the final vehicle concentration is consistent across all wells (typically ≤0.5%). Include vehicle-only controls (negative control) and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
Reagent Addition: Prepare the resazurin solution according to the manufacturer's instructions. Add the reagent to each well and mix gently.
-
Signal Development: Incubate the plates for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure fluorescence using a microplate reader with an excitation wavelength of ~540-560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Subtract the background fluorescence (media with reagent only). Normalize the data to the vehicle-only controls (100% viability) and calculate the percentage of viability for each compound concentration. Plot the results to determine the IC50 value.
Visualizations
Caption: A generalized workflow for a high-throughput screening (HTS) campaign.
Caption: A decision tree for troubleshooting inconsistent cell-based assay results.
References
- 1. This compound | 68043-53-8 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 4. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 6. youtube.com [youtube.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. selectscience.net [selectscience.net]
- 9. tecan.com [tecan.com]
- 10. Cell viability assays | Abcam [abcam.com]
- 11. Cell Viability Assays | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 6-Nitrochroman-4-one and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 6-Nitrochroman-4-one and its analogs. While direct comparative studies on a series of this compound analogs are limited in the available literature, this document synthesizes findings from structurally related chroman-4-one derivatives to provide insights into their potential anticancer, antimicrobial, and anti-inflammatory properties. The chroman-4-one scaffold is a privileged structure in medicinal chemistry, and the introduction of a nitro group, a potent electron-withdrawing substituent, can significantly influence the biological profile of these molecules.[1]
Executive Summary
Chroman-4-one derivatives have demonstrated a broad spectrum of pharmacological activities. The presence and position of various substituents on the chroman-4-one core play a crucial role in modulating their biological effects. This guide focuses on comparing the biological activities of chroman-4-one analogs, with a particular emphasis on derivatives that can provide insights into the potential activity of this compound. The key biological activities explored are anticancer, antimicrobial, and anti-inflammatory effects, with a discussion on the underlying signaling pathways.
Data Presentation
The following tables summarize the quantitative data on the biological activities of various chroman-4-one derivatives. It is important to note that these tables include data from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: Anticancer Activity of Chroman-4-one Derivatives
| Compound ID | Cell Line | Activity Metric | Value (µM) | Reference |
| 6,8-dibromo-2-pentylchroman-4-one | - | SIRT2 Inhibition (IC₅₀) | 1.5 | [2][3] |
| 8-bromo-6-chloro-2-pentylchroman-4-one | - | SIRT2 Inhibition (IC₅₀) | 4.5 | [2] |
| 2-methyl-6-ferrocenylpyrimidin-4(3H)-one | MCF-7 | Cytotoxicity (IC₅₀) | 17 ± 1 | [4] |
| Thiochromanone Derivatives | 60 Human Tumor Cell Lines | Growth Inhibition (GI₅₀) | Varies | [5] |
Table 2: Antimicrobial Activity of Chroman-4-one and Thiochroman-4-one Derivatives
| Compound Class/ID | Microorganism | Activity Metric | Value (µg/mL) | Reference |
| Spiropyrrolidines with thiochroman-4-one | Bacillus subtilis | MIC | 32 | [6][7] |
| Spiropyrrolidines with thiochroman-4-one | Staphylococcus epidermidis | MIC | 32 | [6][7] |
| Spiropyrrolidines with thiochroman-4-one | Pseudomonas aeruginosa | MIC | 64 | [6][7] |
| Pyrazole derivative of thiochroman-4-one | Bacillus subtilis | - | Most effective inhibitor | [8] |
Table 3: Anti-inflammatory Activity of Chroman-4-one Derivatives
| Compound Class | Assay | Activity Metric | Value | Reference |
| Flavone Derivatives | NO Production in RAW 264.7 cells | IC₅₀ | 17.1 - 19.7 µM | [9] |
| HM-chromanone | TNF-α-induced inflammation | - | Attenuated | [10] |
| EF31 (Curcumin analog) | NF-κB DNA binding | IC₅₀ | ~5 µM | [11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies for key biological assays.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5x10³ to 1x10⁴ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., this compound analogs) and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (final concentration of 0.5 mg/mL) is added to each well, and the plates are incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anti-inflammatory Activity: Griess Assay for Nitric Oxide (NO) Production
The Griess assay is a colorimetric method used to measure the production of nitric oxide (NO) by quantifying its stable metabolite, nitrite, in cell culture supernatants.
-
Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates and pre-treated with the test compounds for a specific time. The cells are then stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.
-
Sample Collection: After a 24-hour incubation period, the cell culture supernatant is collected.
-
Griess Reaction: An equal volume of the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.
-
Absorbance Measurement: After a short incubation period at room temperature, the absorbance is measured at 540 nm.
-
Quantification: The nitrite concentration in the samples is determined by comparison with a standard curve of sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.
Signaling Pathways and Mechanisms of Action
The biological activities of this compound and its analogs are mediated through their interaction with various cellular signaling pathways.
SIRT2 Inhibition Pathway
Several chroman-4-one derivatives have been identified as selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase.[2][3] SIRT2 is involved in cell cycle regulation, and its inhibition can lead to the hyperacetylation of α-tubulin, which disrupts microtubule dynamics and can induce cell cycle arrest and apoptosis in cancer cells. The electron-withdrawing nature of substituents at the 6- and 8-positions of the chroman-4-one scaffold has been shown to be favorable for SIRT2 inhibitory activity.[2][3]
Caption: SIRT2 inhibition by this compound analogs.
NF-κB Signaling Pathway in Inflammation
The transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation. Some chromanone derivatives have been shown to attenuate inflammation by inhibiting the NF-κB signaling pathway.[10] This inhibition can occur through the suppression of IκB kinase (IKK) activation, which prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. As a result, the translocation of the active NF-κB p65 subunit to the nucleus is blocked, leading to a decrease in the expression of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway.
Experimental Workflow for Biological Activity Screening
The general workflow for screening the biological activity of this compound and its analogs involves a series of in vitro assays to determine their efficacy and potency.
References
- 1. This compound | 68043-53-8 | Benchchem [benchchem.com]
- 2. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and In Vitro Anticancer Activity of 6-Ferrocenylpyrimidin-4(3H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HM-chromanone attenuates TNF-α-mediated inflammation and insulin resistance by controlling JNK activation and NF-κB pathway in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Cellular Target Engagement of 6-Nitrochroman-4-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The discovery of bioactive small molecules like 6-Nitrochroman-4-one, a derivative of the versatile chroman-4-one scaffold, presents exciting therapeutic possibilities. However, elucidating the direct cellular targets of such compounds is a critical step in understanding their mechanism of action and advancing them through the drug development pipeline. This guide provides a comparative overview of key experimental approaches for validating the target engagement of this compound and its analogs in a cellular context.
While direct experimental data on the specific cellular targets of this compound is emerging, research on closely related chroman-4-one derivatives has identified several potential protein targets. These include Sirtuin 2 (SIRT2), a histone deacetylase implicated in cancer and neurodegenerative diseases, and Pteridine Reductase 1 (PTR1), a key enzyme in certain parasites. This guide will use these targets as examples to illustrate the application of various target validation methodologies.
Comparative Overview of Target Validation Methods
Several robust techniques exist to confirm the direct interaction between a small molecule and its protein target within cells. The choice of method often depends on the specific research question, the properties of the small molecule, and available resources. Here, we compare three widely used approaches: the Cellular Thermal Shift Assay (CETSA), the Drug Affinity Responsive Target Stability (DARTS) assay, and Photo-affinity Labeling.
| Method | Principle | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, leading to a higher melting temperature. | Label-free; applicable in intact cells and tissues; provides direct evidence of target binding. | Requires a specific antibody for detection; may not be suitable for all proteins. |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolytic degradation. | Label-free; does not require modification of the compound; can be used to identify unknown targets. | Requires optimization of protease digestion conditions; may not be sensitive enough for weak interactions. |
| Photo-affinity Labeling | A photoreactive version of the compound is used to covalently label the target protein upon UV irradiation. | Provides a direct and covalent link between the compound and its target; can be used to identify the binding site. | Requires chemical synthesis of a photo-probe; UV irradiation can potentially damage cells. |
Quantitative Data Summary
The following table summarizes quantitative data from a study validating the target engagement of a SIRT2 inhibitor, a close analog of the chroman-4-one family.
Table 1: Cellular Thermal Shift Assay (CETSA) Data for a SIRT2 Inhibitor
| Target Protein | Treatment | Temperature (°C) | Soluble Protein Level (Western Blot) |
| SIRT2 | DMSO (Vehicle) | 45 | ++++ |
| SIRT2 | DMSO (Vehicle) | 50 | +++ |
| SIRT2 | DMSO (Vehicle) | 55 | + |
| SIRT2 | DMSO (Vehicle) | 60 | - |
| SIRT2 | SIRT2 Inhibitor (10 µM) | 45 | ++++ |
| SIRT2 | SIRT2 Inhibitor (10 µM) | 50 | ++++ |
| SIRT2 | SIRT2 Inhibitor (10 µM) | 55 | +++ |
| SIRT2 | SIRT2 Inhibitor (10 µM) | 60 | ++ |
Data adapted from a study on SIRT2 inhibitors, demonstrating stabilization of SIRT2 in the presence of the inhibitor at elevated temperatures.[1]
Signaling Pathway
The following diagram illustrates the signaling pathway of SIRT2, a potential target of chroman-4-one derivatives, and its role in the deacetylation of α-tubulin.
Caption: SIRT2 pathway and inhibition by this compound.
Experimental Workflows
The following diagrams illustrate the general workflows for the three target validation methods discussed.
Cellular Thermal Shift Assay (CETSA) Workflow
Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).
Drug Affinity Responsive Target Stability (DARTS) Workflow
Caption: General workflow for a Drug Affinity Responsive Target Stability (DARTS) assay.
Photo-affinity Labeling Workflow
Caption: General workflow for Photo-affinity Labeling.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is adapted for the validation of SIRT2 engagement by a chroman-4-one derivative.
1. Cell Culture and Treatment:
-
Culture human cell line (e.g., HEK293T) to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle (DMSO) for 1 hour at 37°C.
2. Heating and Lysis:
-
Harvest cells and resuspend in PBS.
-
Aliquot cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 45°C to 65°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
3. Separation of Soluble Proteins:
-
Centrifuge the cell lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
4. Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target protein (e.g., anti-SIRT2 antibody) and a loading control (e.g., anti-GAPDH antibody).
-
Incubate with a corresponding secondary antibody and visualize the protein bands using a chemiluminescence detection system.
Drug Affinity Responsive Target Stability (DARTS) Protocol
This protocol provides a general framework for identifying cellular targets of this compound.
1. Cell Lysis:
-
Harvest cultured cells and wash with PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., M-PER buffer supplemented with protease inhibitors).
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to remove cell debris.
-
Collect the supernatant and determine the protein concentration.
2. Compound Incubation:
-
Aliquot the cell lysate into separate tubes.
-
Add this compound to the treatment group and vehicle (DMSO) to the control group.
-
Incubate at room temperature for 1 hour.
3. Protease Digestion:
-
Add a protease (e.g., thermolysin or pronase) to each tube. The optimal protease and concentration need to be determined empirically.
-
Incubate at room temperature for a specific time (e.g., 10-30 minutes).
-
Stop the digestion by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
4. SDS-PAGE and Protein Identification:
-
Separate the protein digests by SDS-PAGE.
-
Visualize the protein bands by Coomassie blue or silver staining.
-
Excise the protein bands that show increased stability (i.e., are less digested) in the presence of this compound.
-
Identify the proteins in the excised bands using mass spectrometry.
Photo-affinity Labeling Protocol
This protocol outlines the steps for identifying the direct binding partners of this compound using a photo-reactive analog.
1. Synthesis of Photo-affinity Probe:
-
Synthesize a derivative of this compound that incorporates a photoreactive group (e.g., a diazirine or benzophenone) and a tag for enrichment (e.g., biotin or an alkyne).
2. Cell Treatment and UV Crosslinking:
-
Treat cultured cells with the photo-affinity probe for a specified time.
-
Irradiate the cells with UV light (e.g., 365 nm) to induce covalent crosslinking of the probe to its target protein(s).
3. Cell Lysis and Enrichment:
-
Lyse the cells and, if an alkyne tag was used, perform a click chemistry reaction to attach a biotin handle.
-
Use streptavidin-coated beads to enrich the biotin-tagged protein-probe complexes.
4. Protein Identification:
-
Elute the enriched proteins from the beads.
-
Separate the proteins by SDS-PAGE and identify them by in-gel digestion followed by mass spectrometry.
By employing these methodologies, researchers can rigorously validate the cellular targets of this compound, providing a solid foundation for further preclinical and clinical development. The choice of the most appropriate method will depend on the specific goals of the study and the available resources. A combination of these orthogonal approaches can provide a high degree of confidence in the identified targets.
References
A Comparative Analysis of 6-Nitrochroman-4-one with Known Sirtuin 2 (SIRT2) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential Sirtuin 2 (SIRT2) inhibitor, 6-Nitrochroman-4-one, alongside established SIRT2 inhibitors. While direct quantitative inhibitory data for this compound is not extensively available in published literature, structure-activity relationship studies of related chroman-4-one derivatives suggest its potential as a potent SIRT2 inhibitor. The presence of an electron-withdrawing nitro group at the 6-position of the chroman-4-one scaffold is considered favorable for inhibitory activity. This guide, therefore, presents a comparative analysis based on this premise, alongside experimental data for well-characterized SIRT2 inhibitors, AGK2 and AK-7.
Quantitative Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of the compared compounds against SIRT2. The IC50 value for this compound is a hypothesized value based on structure-activity relationship trends observed in its chemical class, providing a basis for comparative evaluation.
| Compound | Target | IC50 (µM) | Notes |
| This compound | SIRT2 | ~5.0 (Hypothesized) | Based on the favorable electron-withdrawing properties of the nitro group at the C6 position, suggesting potentially potent inhibitory activity. |
| AGK2 | SIRT2 | 3.5[1][2][3] | A selective and cell-permeable SIRT2 inhibitor. It shows significantly less activity against SIRT1 and SIRT3.[1] |
| AK-7 | SIRT2 | 15.5[4][5] | A brain-permeable SIRT2 inhibitor that has demonstrated neuroprotective effects in models of Huntington's disease.[4][6] It shows no significant inhibitory activity against SIRT1 or SIRT3.[4] |
| Tenovin-6 | SIRT2 | 9 | Also inhibits SIRT1 with a similar IC50 value.[7] |
| TM (thiomyristoyl lysine) | SIRT2 | 0.038 (deacetylation), 0.049 (demyristoylation) | A potent and highly selective SIRT2 inhibitor, showing over 650-fold more efficiency against SIRT2 than SIRT1.[7] |
| SirReal2 | SIRT2 | 0.23 (deacetylation) | A potent inhibitor of SIRT2 deacetylation activity, but does not inhibit its demyristoylation activity.[7] |
Experimental Protocols
A detailed methodology for a representative in vitro SIRT2 inhibition assay is provided below. This fluorometric assay is commonly used to determine the IC50 values of potential inhibitors.
In Vitro Fluorometric SIRT2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human SIRT2.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic acetylated peptide substrate (e.g., based on p53 sequence)
-
Nicotinamide adenine dinucleotide (NAD+)
-
Test compound (e.g., this compound, AGK2, AK-7) dissolved in DMSO
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
96-well black, flat-bottom microplate
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO and create a serial dilution in assay buffer to achieve a range of desired concentrations.
-
Dilute the recombinant SIRT2 enzyme and the fluorogenic substrate in assay buffer to their optimal working concentrations.
-
Prepare a solution of NAD+ in assay buffer.
-
-
Assay Reaction:
-
To each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
Test compound at various concentrations (or DMSO as a vehicle control).
-
Recombinant SIRT2 enzyme.
-
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the NAD+ solution followed by the fluorogenic substrate.
-
-
Reaction Incubation and Development:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction and initiate the development step by adding the developer solution to each well.
-
Incubate the plate at room temperature for an additional 15-30 minutes to allow for the generation of the fluorescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity in each well using a fluorometric plate reader (e.g., excitation at 355 nm and emission at 460 nm).
-
The percentage of inhibition is calculated for each concentration of the test compound relative to the DMSO control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[8]
-
Visualizations
SIRT2 Signaling Pathway
Sirtuin 2 (SIRT2) is a NAD+-dependent deacetylase that plays a crucial role in various cellular processes.[] It is primarily located in the cytoplasm where it deacetylates a number of non-histone proteins, thereby modulating diverse signaling pathways.[10][11] Key substrates of SIRT2 include α-tubulin, which is involved in microtubule stability, and transcription factors like FOXO1 and p53, which regulate processes such as stress resistance, cell cycle, and apoptosis.[12]
Caption: Overview of the SIRT2 signaling pathway.
Experimental Workflow for SIRT2 Inhibition Assay
The following diagram illustrates the key steps involved in the in vitro fluorometric assay for determining the inhibitory activity of a compound against SIRT2.
Caption: Workflow for the in vitro SIRT2 inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. stemcell.com [stemcell.com]
- 4. AK-7 | Cell Signaling Technology [cellsignal.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The sirtuin 2 inhibitor AK-7 is neuroprotective in Huntington's disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
Cross-Validation of Analytical Methods for 6-Nitrochroman-4-one: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the analysis of 6-Nitrochroman-4-one, the selection of a robust and reliable analytical method is paramount. This guide provides a comprehensive cross-validation of common analytical techniques, including High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The comparative data, detailed experimental protocols, and workflow visualizations are intended to aid in the selection of the most appropriate method based on specific research needs.
Comparative Performance Data
The following table summarizes the key performance parameters for different analytical methods applicable to the quantification of nitroaromatic compounds, which are expected to be comparable for this compound.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (R²) | >0.999[1] | >0.999[1] | >0.997 |
| Limit of Detection (LOD) | 0.01 - 0.2 µg/mL[1] | Dependent on instrumentation | 0.1 ng/mL[2] |
| Limit of Quantification (LOQ) | 0.05 - 0.6 µg/mL[1] | Dependent on instrumentation | 0.1 - 2.0 ng/mL |
| Accuracy (% Recovery) | 98 - 102%[1] | 95 - 105%[1] | 85 - 115% |
| Precision (%RSD) | < 2%[1] | < 10%[1] | 1.52 - 14.9% |
| Selectivity | Moderate to High | High | Very High |
| Throughput | High | Moderate | High |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for related compounds and can be adapted for this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the quantification of aromatic compounds and is suitable for routine analysis.
-
Instrumentation : A standard HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm) and a UV detector.[3]
-
Chromatographic Conditions :
-
Mobile Phase : Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid.[3]
-
Flow Rate : 1.0 mL/min.[3]
-
Column Temperature : 30 °C.[3]
-
Injection Volume : 10 µL.[3]
-
Detection Wavelength : 254 nm and 320 nm (based on expected UV maxima for nitroaromatic compounds).[3]
-
-
Sample Preparation :
-
Prepare a stock solution of the reference standard (e.g., 100 µg/mL) in the mobile phase.[1]
-
Prepare working standard solutions by diluting the stock solution to concentrations spanning the expected sample concentration range.[1]
-
Accurately weigh the sample, dissolve it in the mobile phase to a known concentration, and filter through a 0.45 µm syringe filter before injection.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and is suitable for the analysis of volatile and semi-volatile compounds. Derivatization may be necessary for non-volatile compounds like this compound to improve its volatility and thermal stability.
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Chromatographic Conditions :
-
Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[3]
-
Carrier Gas : Helium at a constant flow of 1.2 mL/min.[3]
-
Oven Temperature Program : Start at 150 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.[3]
-
Injection Mode : Splitless, 1 µL injection volume.[3]
-
-
Mass Spectrometry Conditions :
-
Sample Preparation and Derivatization :
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest sensitivity and selectivity, making it the gold standard for trace-level quantification in complex matrices.
-
Instrumentation : A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions :
-
Column : A C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase : Gradient elution with water and acetonitrile, both containing 0.1% formic acid.
-
Flow Rate : 0.4 mL/min.
-
Injection Volume : 5 µL.
-
-
Mass Spectrometry Conditions :
-
Ionization Mode : Electrospray Ionization (ESI) in positive or negative ion mode.
-
Acquisition Mode : Multiple Reaction Monitoring (MRM) for the highest selectivity and sensitivity.
-
-
Sample Preparation :
-
A simple protein precipitation method can be employed for biological matrices. To 100 µL of the sample, add 300 µL of acetonitrile containing an internal standard.[4]
-
Vortex the mixture for 1 minute and centrifuge at 13,000 rpm for 10 minutes.[4]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[4]
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.[4]
-
Method Validation and Cross-Validation Workflows
The following diagrams illustrate the general workflows for analytical method validation and the logical process for cross-validation of different analytical techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. A LC-MS/MS method for the simultaneous determination of 6-cyanodopamine, 6-nitrodopamine, 6-nitrodopa, 6-nitroadrenaline and 6-bromodopamine in human plasma and its clinical application in patients with chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Efficacy of Chroman-4-one Derivatives in Diverse Cancer Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous naturally occurring and synthetic compounds with a wide range of biological activities.[1] Within the realm of oncology, derivatives of chroman-4-one have emerged as a promising class of anticancer agents, demonstrating significant cytotoxic and antiproliferative effects across various cancer models.[1][2] This guide provides a comparative overview of the efficacy of various chroman-4-one derivatives, summarizing key experimental data and outlining the methodologies employed in their evaluation. While specific data on 6-Nitrochroman-4-one remains limited in publicly available research, this guide focuses on the broader class of chroman-4-one analogues to provide a valuable reference for researchers in the field.
Comparative Efficacy of Chroman-4-one Derivatives in Vitro
Numerous studies have evaluated the in vitro anticancer activity of a diverse array of chroman-4-one derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. The following tables summarize the IC50 values of selected chroman-4-one derivatives in different cancer cell lines.
Table 1: Cytotoxic Activity of 3-Methylidenechroman-4-ones [3]
| Compound | Cancer Cell Line | IC50 (µM) |
| 14d | HL-60 (Leukemia) | 1.46 ± 0.16 |
| NALM-6 (Leukemia) | 0.50 ± 0.05 | |
| MCF-7 (Breast Cancer) | > 25 | |
| 14i | HL-60 (Leukemia) | 2.52 ± 0.25 |
| NALM-6 (Leukemia) | 1.08 ± 0.11 | |
| MCF-7 (Breast Cancer) | > 25 | |
| Carboplatin (Reference) | HL-60 (Leukemia) | 2.21 ± 0.22 |
| NALM-6 (Leukemia) | 1.25 ± 0.12 |
Table 2: Antiproliferative Activity of 3-Benzylidenechroman-4-one Analogues in Colon Cancer Cell Lines [4]
| Compound | Caco-2 | HCT-116 | HT-29 | LoVo | SW-620 |
| Compound 1 | 12.3 ± 1.1 | 8.2 ± 0.7 | 15.1 ± 1.3 | 10.5 ± 0.9 | 28.4 ± 2.5 |
| Compound 3 | 25.6 ± 2.2 | 18.9 ± 1.6 | 30.1 ± 2.7 | 22.4 ± 2.0 | 45.3 ± 4.1 |
| Compound 5 | 19.8 ± 1.8 | 14.5 ± 1.3 | 24.7 ± 2.2 | 18.1 ± 1.6 | 39.8 ± 3.6 |
Table 3: Cytotoxic Effects of Chromen-4-one and Chromane-2,4-dione Scaffolds [5]
| Compound | HL-60 (Leukemia) IC50 (µM) | MOLT-4 (Leukemia) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| Compound 13 (Chromane-2,4-dione derivative) | 42.0 ± 2.7 | 24.4 ± 2.6 | > 100 |
| Compound 11 (Chromane-2,4-dione derivative) | > 100 | > 100 | 68.4 ± 3.9 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies for evaluating the anticancer efficacy of chroman-4-one derivatives.
In Vitro Cytotoxicity Assays
MTT Assay
The cytotoxic effects of chroman-4-one derivatives are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the chroman-4-one analogues and incubated for a specified period (e.g., 24-72 hours).[2]
-
MTT Addition: After incubation, the treatment medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well.[2]
-
Incubation and Solubilization: The plate is incubated for a further 2-4 hours to allow for the formation of formazan crystals by viable cells. The formazan crystals are then solubilized by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells.
Apoptosis Assays
Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining
This method is used to differentiate between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound for a specified duration.
-
Cell Harvesting and Staining: Cells are harvested, washed, and resuspended in a binding buffer. Annexin V-FITC and propidium iodide (PI) are then added to the cell suspension.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Signaling Pathways and Mechanisms of Action
The anticancer effects of chroman-4-one derivatives are attributed to their interaction with various cellular targets and modulation of key signaling pathways.
SIRT2 Inhibition
Some chroman-4-one derivatives have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase.[6] SIRT2 is implicated in cell cycle regulation, and its inhibition can lead to the hyperacetylation of α-tubulin, resulting in the inhibition of tumor growth.[6] Furthermore, SIRT2 inhibitors have been shown to reduce cancer cell proliferation by increasing p53 acetylation in non-small-cell lung cancer cells.[6]
Induction of Apoptosis
Several studies have demonstrated that chroman-4-one derivatives can induce apoptosis in cancer cells. The extrinsic apoptosis pathway is one of the mechanisms that has been implicated.
Structure-Activity Relationship (SAR)
The anticancer activity of chroman-4-one derivatives is highly dependent on the nature and position of substituents on the chroman-4-one scaffold.
References
- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Cytotoxic Evaluation of 3-Methylidenechroman-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Validating the Mechanism of Action of 6-Nitrochroman-4-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothesized mechanism of action of 6-Nitrochroman-4-one against alternative anticancer agents. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, its cytotoxic profile is presented based on established principles for nitroaromatic compounds. This guide serves as a framework for validating its potential as a hypoxia-activated prodrug that induces DNA damage.
Hypothesized Mechanism of Action: this compound
This compound is postulated to function as a hypoxia-activated prodrug. In the low-oxygen environment characteristic of solid tumors, the nitro group of the compound is enzymatically reduced by nitroreductases to form highly reactive cytotoxic species. These species are believed to induce DNA damage, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism allows for targeted therapy, minimizing damage to healthy, well-oxygenated tissues.
Comparative Analysis with Alternative Anticancer Agents
To validate the proposed mechanism of this compound, its performance can be benchmarked against compounds with distinct and well-characterized mechanisms of action that also culminate in DNA damage. This guide compares this compound with:
-
Tirapazamine: Another hypoxia-activated prodrug, providing a direct comparison for hypoxia-selective cytotoxicity.
-
Olaparib: A Poly (ADP-ribose) polymerase (PARP) inhibitor that targets DNA single-strand break repair pathways.
-
Etoposide: A topoisomerase II inhibitor that induces double-strand DNA breaks.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the cytotoxic activity (IC50 values) of this compound and the selected alternative drugs against a panel of cancer cell lines under normoxic (21% O2) and hypoxic (<1% O2) conditions.
Note: Data for this compound is hypothetical and based on the expected behavior of a hypoxia-activated prodrug. It is included for illustrative purposes to guide future experimental validation.
| Compound | Cell Line | IC50 (µM) - Normoxia | IC50 (µM) - Hypoxia | Hypoxic Cytotoxicity Ratio (Normoxia IC50 / Hypoxia IC50) |
| This compound (Hypothetical) | MCF-7 (Breast) | >100 | ~15 | >6.7 |
| HCT116 (Colon) | >100 | ~20 | >5.0 | |
| A549 (Lung) | >100 | ~18 | >5.6 | |
| Tirapazamine | MKN45 (Gastric)[1] | ~100 | ~1 | 100 |
| DT40 (Chicken Lymphoma)[2] | ~20 | ~0.4 (2% O2) | 50 | |
| Olaparib | Ewing Sarcoma Cell Lines[3] | 1 - 1.5 | Not Applicable | Not Applicable |
| Medulloblastoma Cell Lines[3] | <2.4 | Not Applicable | Not Applicable | |
| Breast Cancer Cell Lines[4] | 4.2 - 19.8 | Not Applicable | Not Applicable | |
| Etoposide | A549 (Lung)[5] | 3.49 (72h) | Not Applicable | Not Applicable |
| MCF-7 (Breast)[6] | 150 (24h), 100 (48h) | Not Applicable | Not Applicable | |
| Raw 264.7 (Macrophage)[7] | 5.40 | Not Applicable | Not Applicable |
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of the compounds.
Materials:
-
96-well plates
-
Cancer cell lines
-
Culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Test compounds (this compound, Tirapazamine, Olaparib, Etoposide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
For hypoxic conditions, transfer plates to a hypoxic chamber (<1% O2) for at least 4 hours prior to treatment.
-
Treat cells with serial dilutions of the test compounds and incubate for 48-72 hours under either normoxic or hypoxic conditions.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values.[8][9][10][11][12]
Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage
This assay is used to detect DNA strand breaks in individual cells.
Materials:
-
Microscope slides
-
Low melting point agarose
-
Lysis buffer
-
Alkaline or neutral electrophoresis buffer
-
DNA staining solution (e.g., SYBR Green, Propidium Iodide)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Treat cells with the test compounds for a specified duration.
-
Harvest and resuspend cells in PBS.
-
Mix the cell suspension with molten low melting point agarose and spread onto a microscope slide.
-
Immerse the slides in lysis buffer to remove cell membranes and proteins.
-
Place the slides in an electrophoresis chamber with either alkaline (for single and double-strand breaks) or neutral (for double-strand breaks) buffer.
-
Apply an electric field to allow the fragmented DNA to migrate from the nucleus, forming a "comet tail".
-
Stain the DNA with a fluorescent dye.
-
Visualize and capture images using a fluorescence microscope.
-
Quantify DNA damage by measuring the length and intensity of the comet tail using image analysis software.[13][14][15][16][17][18]
Western Blot for DNA Damage Markers
This technique is used to detect the expression of proteins involved in the DNA damage response, such as phosphorylated H2AX (γ-H2AX) and cleaved PARP.
Materials:
-
SDS-PAGE gels
-
Transfer membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-γ-H2AX, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compounds and lyse them to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Visualizations
Signaling Pathways
Caption: Comparative signaling pathways of anticancer agents.
Experimental Workflow
References
- 1. "Structure-activity relationship of anticancer drug candidate quinones" by Nadire ÖZENVER, Neslihan SÖNMEZ et al. [journals.tubitak.gov.tr]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationship of anticancer drug candidate quinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [A study on mechanism for cytotoxicity of nitrobenzene to hepatocarcinoma cell line] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Hypoxia-selective antitumor agents. 1. Relationships between structure, redox properties and hypoxia-selective cytotoxicity for 4-substituted derivatives of nitracrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and anticancer activity of furochromone and benzofuran derivatives targeting VEGFR-2 tyrosine kinase - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity, length of exposure and p53 proficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis and structure-activity relationship studies of novel spirochromanone hydrochloride analogs as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medic.upm.edu.my [medic.upm.edu.my]
- 17. Tumour-growth inhibitory nitrophenylaziridines and related compounds: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structure-activity Relationship Studies of New Marine Anticancer Agents and their Synthetic Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Spectroscopic Differentiation of 6-Nitrochroman-4-one Isomers
This guide provides a comprehensive, comparative analysis of the key spectroscopic features of 6-Nitrochroman-4-one and its positional isomers. The differentiation of these isomers is critical in drug development and medicinal chemistry, as the position of the nitro group on the chroman-4-one scaffold can significantly influence the molecule's biological activity and physicochemical properties.[1][2]
This analysis is based on established spectroscopic principles and data from analogous substituted chroman-4-one and nitro-aromatic compounds.[3][4] By presenting predicted data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, this guide serves as a valuable resource for the characterization, identification, and quality control of this compound isomers.
Comparative Spectroscopic Data
The following tables summarize the predicted key spectroscopic data for this compound and its common isomers. These predictions are derived from the known effects of nitro group substitution on aromatic systems and the characteristic signals of the chroman-4-one core.[5][6]
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Isomer | Predicted Chemical Shifts (δ, ppm) |
| This compound | Aromatic Protons: ~8.7 (d, H-5), ~8.3 (dd, H-7), ~7.1 (d, H-8)Aliphatic Protons: ~4.6 (t, 2H, H-2), ~2.9 (t, 2H, H-3) |
| 5-Nitrochroman-4-one | Aromatic Protons: ~7.8 (d, H-6), ~7.6 (t, H-7), ~7.2 (d, H-8)Aliphatic Protons: ~4.6 (t, 2H, H-2), ~2.9 (t, 2H, H-3) |
| 7-Nitrochroman-4-one | Aromatic Protons: ~8.0 (d, H-8), ~7.8 (d, H-5), ~7.7 (dd, H-6)Aliphatic Protons: ~4.6 (t, 2H, H-2), ~2.9 (t, 2H, H-3) |
| 8-Nitrochroman-4-one | Aromatic Protons: ~7.9 (dd, H-7), ~7.6 (dd, H-5), ~7.2 (t, H-6)Aliphatic Protons: ~4.6 (t, 2H, H-2), ~2.9 (t, 2H, H-3) |
Note: The predicted chemical shifts are based on the strong electron-withdrawing effect of the nitro group, which deshields ortho and para protons significantly.[7]
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Isomer | Predicted Key Chemical Shifts (δ, ppm) |
| This compound | C=O: ~191Aromatic C-NO₂: ~145Other Aromatic C: ~165, ~130, ~125, ~120, ~118Aliphatic C: ~68 (C-2), ~42 (C-3) |
| 5-Nitrochroman-4-one | C=O: ~190Aromatic C-NO₂: ~148Other Aromatic C: ~160, ~135, ~128, ~124, ~119Aliphatic C: ~68 (C-2), ~42 (C-3) |
| 7-Nitrochroman-4-one | C=O: ~191Aromatic C-NO₂: ~147Other Aromatic C: ~163, ~132, ~127, ~122, ~115Aliphatic C: ~68 (C-2), ~42 (C-3) |
| 8-Nitrochroman-4-one | C=O: ~191Aromatic C-NO₂: ~150Other Aromatic C: ~162, ~138, ~126, ~123, ~116Aliphatic C: ~68 (C-2), ~42 (C-3) |
Note: The carbonyl carbon (C-4) and the aliphatic carbons (C-2, C-3) are expected to show less variation between isomers compared to the aromatic carbons.[6]
Table 3: Predicted Key Infrared (IR) Absorption Bands
| Isomer | Predicted Frequencies (cm⁻¹) |
| All Isomers | C=O Stretch (Ketone): 1680-1695 (Strong, Sharp)[8]NO₂ Asymmetric Stretch: 1515-1560 (Strong)[9]NO₂ Symmetric Stretch: 1345-1385 (Strong)[9]C-O-C Stretch (Ether): 1230-1280Aromatic C-H Stretch: >3000[8] |
Note: While the primary absorption bands will be similar, slight shifts and changes in the fingerprint region (below 1500 cm⁻¹) can be expected due to differences in molecular symmetry and dipole moments.[1][2]
Table 4: Predicted Mass Spectrometry (MS) and UV-Visible (UV-Vis) Data
| Isomer | Mass Spectrometry (m/z) | UV-Vis (λ_max, nm) |
| All Isomers | Molecular Ion [M]⁺: ~193.0375Key Fragments: Loss of NO₂ (m/z ~147), Loss of CO (m/z ~165), Retro-Diels-Alder fragmentation.[10][11] | 6-Nitro: ~320-3405-Nitro: ~290-3107-Nitro: ~310-3308-Nitro: ~280-300 |
Note: The fragmentation patterns in mass spectrometry can provide clues to the substitution pattern.[12] The λ_max in UV-Vis spectroscopy is highly dependent on the conjugation and the position of the electron-withdrawing nitro group relative to the rest of the chromophore.[13][14]
Workflow and Analysis
The following diagrams illustrate the logical workflow for the spectroscopic comparison of this compound isomers and the relationship between their structures and expected spectral features.
Caption: Workflow for Spectroscopic Comparison of Isomers.
Caption: Structure-Spectra Relationship for Isomer Differentiation.
Experimental Protocols
Detailed methodologies are crucial for obtaining accurate and reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum with parameters such as a 30-degree pulse width, a relaxation delay of 1 second, and 16-32 scans.[3]
-
¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. Typical parameters include a 45-degree pulse width, a relaxation delay of 2 seconds, and 512-1024 scans.[3]
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate signals to determine relative proton ratios.[15]
Infrared (IR) Spectroscopy
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.[3] Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.[3] A background spectrum should be collected and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Sample Introduction: Introduce the sample via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, a direct insertion probe or gas chromatography (GC) can be used.[3] For ESI, dissolve the sample in a suitable solvent and infuse it directly or via liquid chromatography (LC).[3]
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500) to observe the molecular ion and key fragment ions.[3]
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[3]
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent, such as ethanol or acetonitrile, in a quartz cuvette. Adjust the concentration to yield an absorbance between 0.2 and 1.0 at the λ_max.[3]
-
Data Acquisition: Scan the sample from 200 to 400 nm, using the pure solvent as a reference.[3]
Conclusion
The spectroscopic data presented in this guide demonstrates the distinct predicted spectral fingerprints for the isomers of this compound. The primary differences are expected in the ¹H NMR chemical shifts of the aromatic protons and the λ_max values in UV-Vis spectroscopy, which are direct consequences of the varied electronic environments created by the different positions of the nitro group.[2] While IR and MS provide crucial confirmatory data regarding functional groups and molecular weight, NMR and UV-Vis are the most powerful tools for distinguishing these specific positional isomers. This comparative guide serves as a valuable resource for researchers in the accurate identification and characterization of these important chemical compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proton NMR Table [www2.chemistry.msu.edu]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phenol, 4-nitro- [webbook.nist.gov]
- 14. UV/VIS spectroelectrochemical monitoring of 4-nitrophenol degradation | Metrohm [metrohm.com]
- 15. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 6-Nitrochroman-4-one: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 6-Nitrochroman-4-one, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for minimizing risks and ensuring regulatory compliance.
Immediate Safety Precautions
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is crucial. This compound presents several health and safety risks that necessitate careful handling in a controlled laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion. Appropriate personal protective equipment must be worn at all times when handling this chemical to minimize exposure.
| Hazard Class | Description | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, safety glasses with side shields or goggles.[1][2] |
| Respiratory Protection | Required when dusts are generated. | Use in a well-ventilated area or under a chemical fume hood. If dust is present, a NIOSH-approved respirator is necessary. |
| Eye Protection | May cause eye irritation. | Safety glasses with side shields or chemical safety goggles.[1][2] A face shield may be required for splash hazards.[2] |
| Skin Protection | Harmful in contact with skin. May cause skin irritation. | Chemical-resistant gloves and a lab coat are mandatory.[1][2] |
Step-by-Step Disposal Protocol
The recommended and safest method for the disposal of this compound is through a licensed hazardous waste disposal service.[3][4] Under no circumstances should this chemical be disposed of down the drain or in regular trash. Evaporation in a fume hood is also not an acceptable method of disposal.[5]
Experimental Workflow for Disposal
The following procedure outlines the systematic steps for the collection and disposal of this compound waste.
-
Waste Segregation and Collection:
-
Designate a Specific Waste Container: Use a dedicated, chemically compatible, and leak-proof container with a secure lid for collecting this compound waste.[6][7]
-
Incompatible Materials: Avoid mixing this compound waste with other chemical waste streams unless their compatibility is certain. Aromatic nitro compounds can be reactive.
-
Solid vs. Liquid Waste: Collect solid waste (e.g., contaminated consumables) and liquid waste in separate, appropriately labeled containers.
-
-
Container Labeling:
-
Clear Identification: The waste container must be clearly and accurately labeled.
-
Required Information: The label must include:
-
The words "Hazardous Waste"[6]
-
The full chemical name: "this compound"
-
The hazard characteristics (e.g., "Toxic," "Harmful")
-
The accumulation start date
-
The name of the principal investigator or laboratory contact
-
-
-
Storage of Waste:
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.[7]
-
Secondary Containment: Place the primary waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Secure Storage: Keep the waste container securely closed at all times, except when adding waste.[6]
-
-
Arranging for Professional Disposal:
-
Contact Environmental Health and Safety (EHS): Follow your institution's established procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) department.
-
Provide Accurate Information: When scheduling a pickup, provide the EHS or the licensed waste disposal company with a precise description of the waste, including the chemical name and quantity.
-
-
Decontamination of Empty Containers:
-
Triple Rinsing: An empty container that has held this compound must be decontaminated before it can be disposed of as non-hazardous waste.[5][6] This involves a triple rinse with a suitable solvent that can dissolve the compound.
-
Collection of Rinsate: The solvent rinsate from the triple rinse must be collected and disposed of as hazardous chemical waste.[5][6]
-
Final Disposal of Container: After decontamination, remove or deface the original label, and the container can then be disposed of in the regular trash or recycled according to your institution's policies.[5]
-
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
This comprehensive guide provides the necessary procedural steps to ensure the safe and compliant disposal of this compound. By adhering to these protocols, laboratory professionals can protect themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines, as local regulations may vary.
References
- 1. epa.gov [epa.gov]
- 2. quora.com [quora.com]
- 3. danielshealth.com [danielshealth.com]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 5. vumc.org [vumc.org]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for 6-Nitrochroman-4-one
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 6-Nitrochroman-4-one (CAS No. 68043-53-8).[1][2] Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact. The following information is a synthesis of available data for this compound and related nitroaromatic compounds.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a nitro compound that requires careful handling in a laboratory setting. While a specific, detailed Safety Data Sheet (SDS) was not found, related compounds are classified as skin, eye, and respiratory irritants.[3] A comprehensive approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory when handling this chemical.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards.[3] |
| Face Protection | Face Shield | Recommended when there is a significant risk of splashing or dust generation.[3] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable choice for short-term protection. Always inspect gloves for integrity before each use and change them immediately upon contamination.[3] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned.[3] |
| Respiratory Protection | Dust mask or respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a fume hood.[3] |
Operational Plan for Safe Handling
A systematic approach is crucial when working with this compound.
Experimental Protocol: Safe Handling of this compound
-
Preparation and Engineering Controls :
-
Weighing and Transfer :
-
During the Experiment :
-
Storage :
Spill Management Protocol
-
Evacuate : Evacuate personnel from the immediate spill area.[3]
-
Ventilate : Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.[3]
-
Don PPE : Put on the appropriate PPE, including respiratory protection.[3]
-
Contain the Spill : For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust.[3]
Disposal Plan
Proper disposal of this compound is crucial to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines for this compound
| Parameter | Guideline |
| Waste Category | Hazardous Chemical Waste |
| Primary Disposal Route | Licensed Hazardous Waste Disposal Service. Do not dispose of down the drain or in regular trash.[5] |
| In-Lab Treatment | Not Recommended |
| Container Type | Chemically resistant, sealed container (e.g., glass or polyethylene).[5] |
| Labeling Requirements | "Hazardous Waste," "Organic Waste," and the full chemical name.[5] |
| Storage Location | Designated and properly ventilated Satellite Accumulation Area (SAA).[5] |
| Incompatible Wastes | Segregate from strong acids, strong bases, and oxidizers.[5] |
Disposal Protocol
-
Segregation : Collect waste containing this compound in a dedicated, properly labeled hazardous waste container.
-
Container Selection and Labeling :
-
Storage :
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is well-ventilated.[5]
-
-
Arranging for Disposal :
Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
